Benzyl 5-Bromoamyl Ether
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromopentoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUZJKJSYSSVLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80557562 | |
| Record name | {[(5-Bromopentyl)oxy]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1014-93-3 | |
| Record name | {[(5-Bromopentyl)oxy]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl 5-Bromoamyl Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Benzyl 5-Bromoamyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Benzyl 5-Bromoamyl Ether, a valuable bifunctional molecule often utilized as a linker in the development of novel therapeutic agents and as a building block in organic synthesis. This document details the prevalent synthetic methodology, experimental protocols, and in-depth characterization data.
Introduction
This compound, with the chemical formula C₁₂H₁₇BrO, is an organic compound featuring a benzyl ether moiety and a terminal alkyl bromide. This unique structure allows for sequential chemical modifications, making it a versatile reagent in medicinal chemistry and materials science. The benzyl group can serve as a protecting group for the alcohol, while the bromoamyl chain provides a reactive site for nucleophilic substitution, enabling the covalent linkage to various substrates.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of benzyl alcohol (sodium benzyloxide) acts as the nucleophile, attacking the electrophilic carbon of 1,5-dibromopentane.
Reaction Mechanism: Williamson Ether Synthesis
The synthesis proceeds via an Sₙ2 mechanism. The first step involves the deprotonation of benzyl alcohol using a strong base, typically sodium hydride (NaH), to form the highly nucleophilic sodium benzyloxide. This alkoxide then attacks one of the primary carbons of 1,5-dibromopentane, displacing a bromide ion and forming the desired ether linkage. The use of a stoichiometric excess of 1,5-dibromopentane is crucial to minimize the formation of the undesired diether byproduct, 1,5-bis(benzyloxy)pentane.
Logical Workflow of the Williamson Ether Synthesis:
Caption: Williamson Ether Synthesis of this compound.
Experimental Protocol
This protocol is a representative procedure based on established Williamson ether synthesis methodologies.
Materials:
-
Benzyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
1,5-Dibromopentane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add benzyl alcohol (1.0 equivalent) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of sodium benzyloxide.
-
Add 1,5-dibromopentane (3.0 equivalents) to the reaction mixture.
-
Heat the mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and cautiously quench with water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as a colorless oil.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for this compound.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇BrO | [1] |
| Molecular Weight | 257.17 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 105-109 °C at 0.15 mmHg | |
| Purity | >95% (GC) |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following are the predicted chemical shifts for this compound.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-Ar | 7.25-7.40 | m | 5H | Aromatic protons |
| H-benzyl | 4.50 | s | 2H | -O-CH₂ -Ph |
| H-1' | 3.45 | t | 2H | -O-CH₂ -(CH₂)₄-Br |
| H-5' | 3.41 | t | 2H | -(CH₂)₄-CH₂ -Br |
| H-2' | 1.60-1.70 | m | 2H | -O-CH₂-CH₂ -(CH₂)₃-Br |
| H-4' | 1.85-1.95 | m | 2H | -(CH₂)₃-CH₂ -CH₂-Br |
| H-3' | 1.45-1.55 | m | 2H | -(CH₂)₂-CH₂ -(CH₂)₂-Br |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| C-Ar (quat) | 138.5 | Aromatic quaternary carbon |
| C-Ar | 128.4 | Aromatic CH |
| C-Ar | 127.7 | Aromatic CH |
| C-Ar | 127.5 | Aromatic CH |
| C-benzyl | 72.9 | -O-CH₂ -Ph |
| C-1' | 70.0 | -O-CH₂ -(CH₂)₄-Br |
| C-5' | 33.7 | -(CH₂)₄-CH₂ -Br |
| C-3' | 32.5 | -(CH₂)₂-CH₂ -(CH₂)₂-Br |
| C-2' | 29.4 | -O-CH₂-CH₂ -(CH₂)₃-Br |
| C-4' | 25.2 | -(CH₂)₃-CH₂ -CH₂-Br |
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3030 | Medium | C-H stretch (aromatic) |
| 2940-2860 | Strong | C-H stretch (aliphatic) |
| 1495, 1455 | Medium | C=C stretch (aromatic ring) |
| 1100-1085 | Strong | C-O stretch (ether) |
| 740, 700 | Strong | C-H bend (monosubstituted benzene) |
| 650-550 | Medium | C-Br stretch |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
| m/z | Relative Intensity (%) | Assignment |
| 256/258 | Moderate | [M]⁺ (Molecular ion peak, bromine isotope pattern) |
| 165 | Low | [M - Br]⁺ |
| 107 | Moderate | [C₇H₇O]⁺ (benzyloxy cation) |
| 91 | 100 | [C₇H₇]⁺ (tropylium ion, base peak) |
Experimental Workflow and Logic
The overall process from synthesis to characterization follows a logical progression to ensure the desired product is obtained with high purity and its identity is confirmed.
Overall Experimental Workflow:
References
An In-depth Technical Guide to Benzyl 5-Bromoamyl Ether: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Benzyl 5-Bromoamyl Ether, a versatile bifunctional molecule with significant applications in organic synthesis and drug development. This document details experimental protocols, presents key data in a structured format, and visualizes relevant chemical processes to support researchers in their scientific endeavors.
Core Physical and Chemical Properties
This compound is a colorless to almost colorless clear liquid at room temperature.[1] Its bifunctional nature, possessing a stable benzyl ether group and a reactive primary alkyl bromide, makes it a valuable building block in the synthesis of more complex molecules.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇BrO | [2][3] |
| Molecular Weight | 257.17 g/mol | [2][3] |
| Appearance | Colorless to Almost colorless clear liquid | [1] |
| Specific Gravity (20/20) | 1.24 | |
| Refractive Index | 1.52 | |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform. | [4] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by its two primary functional groups: the ether linkage and the alkyl bromide.
-
Ether Group: The benzyl ether is relatively stable and unreactive under neutral and basic conditions, making it an effective protecting group for the alcohol functionality.[5][6] However, it can be cleaved under strongly acidic conditions, such as with HBr or HI, to yield benzyl bromide and 1,5-pentanediol.[5][6]
-
Alkyl Bromide Group: The terminal primary bromide is a good leaving group, making this position susceptible to nucleophilic substitution reactions (Sₙ2).[7][8] This reactivity is fundamental to its utility as a linker in constructing larger molecules. Common nucleophiles that can displace the bromide include amines, alkoxides, and thiolates.
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons (~4.5 ppm), and triplets for the methylene groups of the amyl chain. The methylene group adjacent to the ether oxygen will be downfield (~3.5 ppm) compared to the methylene group adjacent to the bromine atom (~3.4 ppm).
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the aromatic carbons, the benzylic carbon, the carbons of the amyl chain, with the carbons attached to the electronegative oxygen and bromine atoms appearing at higher chemical shifts.
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak. Common fragmentation patterns for ethers include cleavage alpha to the oxygen atom.[9][10] For this molecule, a prominent fragment would be the tropylium ion (m/z 91) resulting from the cleavage of the benzyl group.
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
The most common and efficient method for preparing this compound is the Williamson ether synthesis.[8][11][12][13] This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide. For the synthesis of the title compound, benzyl alcohol is converted to its alkoxide, which then reacts with an excess of 1,5-dibromopentane.
Materials:
-
Benzyl alcohol
-
1,5-Dibromopentane
-
Sodium hydride (NaH) or another strong base (e.g., KOH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
To a solution of benzyl alcohol (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, slowly add sodium hydride (1.2 eq) at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes until the evolution of hydrogen gas ceases, indicating the formation of sodium benzoxide.
-
Add 1,5-dibromopentane (3.0 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound.
Logical Workflow for Williamson Ether Synthesis:
Caption: Williamson Ether Synthesis Workflow.
Application in Drug Development: A Linker for PROTACs
A significant and modern application of this compound is as a bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.
The this compound molecule can be conceptualized as a precursor to a linker. The bromoamyl group provides a reactive handle for conjugation to a warhead (a ligand that binds to the POI) or an E3 ligase ligand. The benzyl ether can serve as a protecting group for a hydroxyl functionality on the warhead or be part of the final pharmacophore.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The mechanism of action for PROTACs involves hijacking the cell's natural ubiquitin-proteasome system.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: Synthesis of a PROTAC using a this compound-derived Linker
The following is a generalized workflow for incorporating a linker derived from this compound into a PROTAC. This typically involves a sequential coupling strategy.
Step 1: Synthesis of Warhead-Linker Intermediate
-
Reaction: A warhead molecule containing a nucleophilic group (e.g., an amine or phenol) is reacted with this compound.
-
Conditions: The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile, in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate.
-
Purification: The resulting warhead-linker intermediate is purified using column chromatography or preparative HPLC.
Step 2: Coupling of the E3 Ligase Ligand
-
Reaction: The warhead-linker intermediate is then coupled to the E3 ligase ligand. If the benzyl ether is a protecting group, it may need to be deprotected first to reveal a reactive handle for coupling. Alternatively, if the E3 ligase ligand has a nucleophilic handle, it can displace the bromide of a warhead-linker intermediate where the warhead was attached via the ether end. More commonly, the remaining functional group on the linker is activated for coupling (e.g., conversion of a terminal alcohol to a mesylate or tosylate).
-
Conditions: The coupling chemistry will depend on the functional groups being joined (e.g., amide bond formation, another Sₙ2 reaction).
-
Final Purification: The final PROTAC molecule is purified to a high degree using preparative HPLC.
Visual Representation of the PROTAC Synthesis Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Khan Academy [khanacademy.org]
- 13. byjus.com [byjus.com]
An In-depth Technical Guide to Benzyl 5-Bromoamyl Ether (CAS: 1014-93-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of Benzyl 5-Bromoamyl Ether. The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Chemical Identity and Physical Properties
This compound, also known by its IUPAC name 1-(((5-bromopentyl)oxy)methyl)benzene, is a bifunctional organic compound featuring a benzyl ether group and a terminal bromoalkane.[1] This structure makes it a valuable reagent in organic synthesis, particularly as a building block for more complex molecules.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1014-93-3[1][2][3][4][5] |
| Molecular Formula | C₁₂H₁₇BrO[1] |
| IUPAC Name | 1-(((5-bromopentyl)oxy)methyl)benzene |
| Synonyms | Benzyl 5-bromopentyl ether, Benzyloxypentyl bromide, (5-Bromopentyloxymethyl)benzene[6] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 257.17 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 105-109 °C at 0.15 mmHg | [2] |
| Flash Point | 135.31 °C | [2] |
| Solubility | Soluble in organic solvents, limited solubility in water. | |
| Purity | >95.0% (GC) |
Synthesis of this compound
The primary method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of benzyl alcohol (sodium benzyloxide) acts as the nucleophile, attacking the electrophilic carbon of 1,5-dibromopentane.
Experimental Protocol: A Representative Procedure
This is a representative protocol adapted from the general principles of the Williamson ether synthesis. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.
Materials:
-
Benzyl alcohol
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
1,5-Dibromopentane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add benzyl alcohol to anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution. The reaction will generate hydrogen gas, which should be safely vented.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen ceases, indicating the complete formation of the sodium benzyloxide.
-
Ether Formation: Add 1,5-dibromopentane to the freshly prepared alkoxide solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. Always consult the Safety Data Sheet (SDS) before use.
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity, Single Exposure | H335: May cause respiratory irritation.[2] |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P264: Wash skin thoroughly after handling.[2]
-
P270: Do not eat, drink or smoke when using this product.[2]
-
P280: Wear protective gloves/ eye protection/ face protection.[2]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Applications in Research and Drug Development
While specific, documented applications of this compound in drug development are not extensively reported in publicly available literature, its bifunctional nature suggests its utility as a versatile linker molecule in medicinal chemistry.
Potential Roles:
-
Linker in Prodrugs: The benzyl ether group can serve as a protecting group for a hydroxyl functionality on a drug molecule, which can be cleaved in vivo to release the active drug. The bromoamyl chain provides a reactive handle for conjugation to other molecules.
-
Component of PROTACs and Other Targeted Therapies: The terminal bromine can be converted to other functional groups (e.g., an amine, thiol, or alkyne) to facilitate the connection of a targeting moiety (like an antibody or small molecule ligand) to a payload or an E3 ligase ligand in Proteolysis Targeting Chimeras (PROTACs).
-
Synthesis of Novel Scaffolds: The dual reactivity of this compound allows for the sequential or orthogonal introduction of different molecular fragments, enabling the construction of novel chemical scaffolds for screening in drug discovery programs.
Conclusion
This compound is a readily synthesizable chemical intermediate with a promising, yet currently underexplored, potential in the field of drug discovery and development. Its defined physical and chemical properties, along with its straightforward synthesis, make it an attractive building block for medicinal chemists. Further research into its applications as a linker in targeted drug delivery systems is warranted. Researchers are advised to adhere to strict safety protocols when handling this compound due to its irritant and harmful nature.
References
Spectroscopic and Synthetic Profile of Benzyl 5-Bromoamyl Ether: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and MS) and a detailed synthetic protocol for Benzyl 5-bromoamyl ether. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Structure and Properties
IUPAC Name: 1-(benzyloxy)-5-bromopentane Molecular Formula: C₁₂H₁₇BrO Molecular Weight: 257.17 g/mol [1] CAS Number: 1014-93-3[1]
Spectroscopic Data
A complete experimental spectroscopic analysis of this compound is crucial for its unambiguous identification and characterization. While a full experimental dataset is not publicly available, the following sections provide predicted data based on the known spectroscopic behavior of similar compounds and general principles of spectroscopy, supplemented with available information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.25-7.40 | m | 5H | Ar-H |
| 4.50 | s | 2H | -O-CH₂ -Ph |
| 3.45 | t, J = 6.8 Hz | 2H | -CH₂ -Br |
| 3.40 | t, J = 6.4 Hz | 2H | -O-CH₂ - |
| 1.90 | p, J = 6.8 Hz | 2H | -CH₂-CH₂ -CH₂Br |
| 1.65 | p, J = 6.6 Hz | 2H | -OCH₂-CH₂ -CH₂- |
| 1.50 | p, J = 6.7 Hz | 2H | -CH₂-CH₂ -CH₂- |
Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 138.5 | Ar-C (quaternary) |
| 128.4 | Ar-C H |
| 127.7 | Ar-C H |
| 127.5 | Ar-C H |
| 72.9 | -O-C H₂-Ph |
| 70.0 | -O-C H₂- |
| 33.7 | -C H₂-Br |
| 32.5 | -CH₂-C H₂-CH₂Br |
| 29.5 | -OCH₂-C H₂-CH₂- |
| 25.2 | -CH₂-C H₂-CH₂- |
Infrared (IR) Spectroscopy
An FTIR spectrum has been recorded on a Bruker IFS 85 instrument.[1] While the full spectrum is not available, the expected characteristic absorption bands are listed below.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080-3030 | Medium | C-H stretch (aromatic) |
| 2940-2860 | Strong | C-H stretch (aliphatic) |
| 1495, 1455 | Medium | C=C stretch (aromatic ring) |
| 1100 | Strong | C-O-C stretch (ether) |
| 695, 735 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |
| 650-550 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Predicted mass spectrometry data for various adducts of this compound is available. The monoisotopic mass is 256.0463 Da.[1]
Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 257.05358 |
| [M+Na]⁺ | 279.03552 |
| [M-H]⁻ | 255.03902 |
| [M+NH₄]⁺ | 274.08012 |
| [M+K]⁺ | 295.00946 |
The fragmentation of this compound in mass spectrometry is expected to proceed through characteristic pathways for ethers and alkyl halides. Key fragmentation would involve the cleavage of the C-O and C-Br bonds, as well as fragmentation of the amyl chain. The most prominent peak is often the tropylium ion at m/z 91, formed by rearrangement of the benzyl cation.
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol is adapted from the general Williamson ether synthesis, a reliable method for preparing unsymmetrical ethers.[2][3][4]
Reaction Scheme:
Materials:
-
Benzyl alcohol
-
1,5-Dibromopentane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol (1.0 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Add 1,5-dibromopentane (1.5 eq.) to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Spectroscopic Characterization Methods
NMR Spectroscopy:
¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy:
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample would be placed between two sodium chloride or potassium bromide plates.
Mass Spectrometry:
Mass spectra would be acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
References
A Technical Guide to 1-(Benzyloxy)-5-bromopentane: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(benzyloxy)-5-bromopentane, also known by its common name Benzyl 5-Bromoamyl Ether. This bifunctional organic compound serves as a valuable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its structure, featuring a stable benzyl ether protecting group and a reactive primary alkyl bromide, allows for sequential and controlled chemical modifications. This document details its chemical properties, provides a robust experimental protocol for its synthesis, and explores its applications in the development of novel therapeutic agents.
Chemical Identity and Properties
1-(Benzyloxy)-5-bromopentane is a colorless to pale yellow liquid. Its primary value in organic synthesis lies in its dual functionality: the benzyloxy group serves as a protecting group for the alcohol, which can be removed under specific conditions later in a synthetic route, while the bromo-pentyl chain provides a reactive site for nucleophilic substitution, making it an excellent alkylating agent.
IUPAC Name and Synonyms
The formal IUPAC name for this compound is 5-bromopentoxymethylbenzene . However, it is frequently referred to in literature and commercial sources by several synonyms:
-
1-(Benzyloxy)-5-bromopentane
-
Benzyl 5-Bromopentyl Ether
-
1-Bromo-5-(benzyloxy)pentane
-
(((5-Bromopentyl)oxy)methyl)benzene[1]
Physicochemical Data
The key quantitative properties of 1-(benzyloxy)-5-bromopentane and its precursors are summarized in the tables below for easy reference and comparison.
Table 1: Properties of 1-(Benzyloxy)-5-bromopentane
| Property | Value | Reference(s) |
| CAS Number | 1014-93-3 | [1] |
| Molecular Formula | C₁₂H₁₇BrO | [2] |
| Molecular Weight | 257.17 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | |
| Purity | Typically >95% |
Table 2: Properties of Key Synthesis Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 5-Bromopentan-1-ol | C₅H₁₁BrO | 167.04 | 117 (at 20 mmHg) | 1.38 |
| Benzyl Bromide | C₇H₇Br | 171.04 | 198-199 | 1.438 |
| Sodium Hydride (60% disp.) | NaH | 24.00 | Decomposes at 425 | 1.396 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | 0.889 |
Synthesis of 1-(Benzyloxy)-5-bromopentane
The most common and efficient method for synthesizing 1-(benzyloxy)-5-bromopentane is the Williamson ether synthesis . This Sₙ2 reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. In this case, 5-bromopentan-1-ol is deprotonated by a strong base, such as sodium hydride (NaH), and the resulting alkoxide attacks the electrophilic benzylic carbon of benzyl bromide.
Experimental Protocol
Reagents:
-
5-Bromopentan-1-ol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., diethyl ether or ethyl acetate) and chromatography
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq).
-
Solvent Addition: Add anhydrous THF to the flask to create a stirrable suspension of the sodium hydride.
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Dissolve 5-bromopentan-1-ol (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the alcohol solution dropwise to the stirred NaH suspension over 30 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add benzyl bromide (1.1 eq) dropwise via syringe or dropping funnel. Once the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Workup: Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed. Cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and add water to dissolve the inorganic salts. Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure 1-(benzyloxy)-5-bromopentane.
Synthesis Workflow Diagram
Caption: Figure 1. Synthesis Workflow for 1-(Benzyloxy)-5-bromopentane.
Applications in Drug Development
The bifunctional nature of 1-(benzyloxy)-5-bromopentane makes it a highly useful building block in medicinal chemistry. The primary alkyl bromide serves as a handle for attaching the five-carbon chain to a nucleophilic site on a molecule of interest, such as an amine, phenol, or thiol. This is one of the most common reactions used in the final steps of drug synthesis[3]. The benzyl ether protects the hydroxyl group, which can be deprotected in a later synthetic step if a free alcohol is required for biological activity or further modification.
Role as a Bifunctional Linker
The five-carbon chain of 1-(benzyloxy)-5-bromopentane can act as a flexible linker or spacer. In drug design, linkers are crucial for connecting different pharmacophores or functional moieties within a single molecule. For example, in the development of Proteolysis Targeting Chimeras (PROTACs), a linker connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein. The length and composition of the linker are critical for the efficacy of the PROTAC. The pentyl chain of 1-(benzyloxy)-5-bromopentane provides a common alkyl linker structure.
Representative Synthetic Application: N-Alkylation
A primary application of 1-(benzyloxy)-5-bromopentane is the N-alkylation of primary or secondary amines to introduce the benzyloxypentyl group. This is a key strategy for modifying the structure of a lead compound to improve its pharmacokinetic or pharmacodynamic properties.
General Reaction Scheme: A primary amine (R-NH₂) reacts with 1-(benzyloxy)-5-bromopentane in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) in a polar aprotic solvent (e.g., DMF or acetonitrile) to yield the secondary amine product.
Caption: Figure 2. N-Alkylation using 1-(Benzyloxy)-5-bromopentane.
This reaction allows for the introduction of a flexible, five-carbon linker with a terminal protected alcohol. The benzyl group can later be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to reveal the primary alcohol, providing a site for further functionalization or for interaction with a biological target. This strategic modification is a valuable tool in the synthesis of diverse libraries of compounds for screening and in the lead optimization phase of drug discovery.
References
A Comprehensive Guide to the Nomenclature of Benzyl 5-Bromoamyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the alternative names and key identifiers for the chemical compound Benzyl 5-Bromoamyl Ether. This information is crucial for accurate literature searches, chemical procurement, and clear communication in research and development settings.
Nomenclature and Synonyms
The systematic identification of chemical compounds is fundamental to scientific research. This compound is known by several alternative names, which are presented below. The International Union of Pure and Applied Chemistry (IUPAC) name provides a standardized and unambiguous identifier based on the compound's molecular structure.
A comprehensive list of synonyms and identifiers has been compiled from various chemical databases and suppliers. This data is summarized in the table below for ease of reference and comparison.
| Name Type | Name |
| IUPAC Name | 5-bromopentoxymethylbenzene |
| Synonym | Benzyl 5-Bromopentyl Ether |
| Synonym | Benzyloxypentyl Bromide |
| Synonym | (5-Bromopentyloxymethyl)benzene |
| Synonym | (((5-Bromopentyl)oxy)methyl)benzene |
| CAS Number | 1014-93-3 |
| Molecular Formula | C₁₂H₁₇BrO |
This table summarizes the various names and identifiers for this compound, facilitating cross-referencing across different chemical catalogs and scientific literature.
Note on Experimental Protocols and Visualizations:
Benzyl 5-Bromoamyl Ether: A Technical Guide to its Application as a Protecting Group in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the selective transformation of complex molecules. The benzyl ether is a robust and widely employed protecting group for hydroxyl functionalities, prized for its stability across a broad spectrum of reaction conditions and its susceptibility to selective cleavage. This technical guide provides an in-depth overview of Benzyl 5-Bromoamyl Ether, a bifunctional reagent that serves as a benzyl protecting group and possesses a terminal bromide for further synthetic elaboration. This document details the synthesis, application, and deprotection of benzyl ethers, with a focus on the properties and potential utility of this compound. While specific experimental data for this compound is not extensively available in the reviewed literature, this guide furnishes general protocols and discusses the mechanistic pathways relevant to its application.
Introduction to Benzyl Ethers as Protecting Groups
Benzyl ethers are a mainstay in the repertoire of protecting groups for alcohols due to their ease of installation, general stability to acidic and basic conditions, and clean removal by hydrogenolysis.[1] The benzyl group's stability allows for a wide range of subsequent chemical transformations to be performed on the protected molecule without affecting the masked hydroxyl group.
Key Attributes of Benzyl Ether Protecting Groups:
-
Stability: Resistant to a wide range of non-reductive reagents, including strong bases, nucleophiles, and many oxidizing and reducing agents.
-
Ease of Formation: Commonly synthesized via the Williamson ether synthesis.[2][3]
-
Orthogonality: The deprotection by catalytic hydrogenolysis is a mild and highly specific method that is often orthogonal to the cleavage of other protecting groups.[4][5]
This compound (also known as (((5-bromopentyl)oxy)methyl)benzene) introduces a unique feature: a terminal alkyl bromide.[6] This dual functionality allows it to not only protect a hydroxyl group but also to serve as a handle for subsequent carbon-carbon or carbon-heteroatom bond formation, making it a potentially valuable tool in multi-step synthetic strategies.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is primarily sourced from computational predictions and publicly available databases.[6]
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇BrO | [6] |
| Molecular Weight | 257.17 g/mol | [6] |
| CAS Number | 1014-93-3 | [6] |
| Appearance | Colorless to pale yellow liquid (predicted) | |
| Boiling Point | 105-109 °C at 0.15 mmHg | |
| InChIKey | HGUZJKJSYSSVLK-UHFFFAOYSA-N | [6] |
| SMILES | C1=CC=C(C=C1)COCCCCCBr | [6] |
Table 1: Physicochemical Properties of this compound.
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is the most common method for preparing benzyl ethers.[2][3] This reaction proceeds via an Sₙ2 mechanism, where an alkoxide nucleophilically attacks an alkyl halide. For the synthesis of this compound, benzyl alcohol would be deprotonated to form the benzyl alkoxide, which then reacts with 1,5-dibromopentane. A large excess of the dibromide is necessary to minimize the formation of the dibenzylated diether byproduct.
General Protocol:
-
Reaction Setup: To a solution of benzyl alcohol (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (e.g., argon or nitrogen), add a strong base (e.g., sodium hydride (NaH), 1.1 eq.) portion-wise at 0 °C.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium benzoxide.
-
Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add 1,5-dibromopentane (a significant excess, e.g., 5-10 eq.) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. The reaction can be gently heated (e.g., to 40-50 °C) to drive it to completion. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Protection of a Hydroxyl Group using this compound
This protocol describes the general procedure for protecting a primary or secondary alcohol using this compound.
General Protocol:
-
Reaction Setup: To a solution of the alcohol to be protected (1.0 eq.) in an anhydrous solvent (e.g., THF, DMF) under an inert atmosphere, add a strong base (e.g., NaH, 1.1 eq.) at 0 °C.
-
Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then at room temperature for 30 minutes.
-
Alkylation: Cool the reaction to 0 °C and add a solution of this compound (1.0-1.2 eq.) in the same anhydrous solvent.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Follow the work-up and purification steps as described in section 3.1.
Deprotection of the Benzyl Ether Group via Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most common and mildest method for the cleavage of benzyl ethers.[4][5] This method is highly selective and tolerates a wide variety of other functional groups.
General Protocol:
-
Reaction Setup: Dissolve the benzyl-protected substrate in a suitable solvent (e.g., methanol, ethanol, ethyl acetate).
-
Catalyst Addition: To this solution, add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol %).
-
Hydrogenation: The reaction vessel is then purged with hydrogen gas (H₂), and the reaction is stirred under a hydrogen atmosphere (typically using a balloon) at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the deprotected alcohol. Further purification by column chromatography may be necessary.
| Reaction Stage | Reagents and Conditions | Typical Yield (%) |
| Protection (Williamson Ether Synthesis) | Alcohol, NaH, this compound, THF/DMF, 0 °C to RT | 70-95 (general) |
| Deprotection (Catalytic Hydrogenolysis) | Benzyl-protected alcohol, H₂, 10% Pd/C, MeOH/EtOH, RT | >90 (general) |
Table 2: General Reaction Conditions and Typical Yields for Benzylation and Debenzylation. (Note: Yields are generalized for benzyl ethers and may vary depending on the substrate).
Mechanistic Pathways and Diagrams
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways involved in the application of benzyl ethers as protecting groups.
Williamson Ether Synthesis
The formation of a benzyl ether from an alcohol and a benzyl halide proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. The alcohol is first deprotonated by a strong base to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of the benzyl halide, displacing the halide and forming the ether linkage in a single, concerted step.
Catalytic Hydrogenolysis
The deprotection of a benzyl ether via catalytic hydrogenolysis involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a palladium catalyst. The reaction is believed to occur on the surface of the catalyst, where both the benzyl ether and hydrogen are adsorbed. The C-O bond is reductively cleaved, yielding the deprotected alcohol and toluene as a byproduct.
Spectroscopic Characterization
While experimental spectroscopic data for this compound is scarce in the literature, the following table outlines the expected characteristic signals based on its structure and data for analogous compounds.
| Technique | Expected Characteristic Signals |
| ¹H NMR | δ ~7.3 (m, 5H, Ar-H), δ ~4.5 (s, 2H, Ar-CH₂-O), δ ~3.5 (t, 2H, O-CH₂), δ ~3.4 (t, 2H, CH₂-Br), multiplet signals for the remaining methylene groups. |
| ¹³C NMR | δ ~138 (Ar-C), δ ~128.5, 127.5 (Ar-CH), δ ~73 (Ar-CH₂-O), δ ~70 (O-CH₂), δ ~33 (CH₂-Br), signals for the other aliphatic carbons. |
| IR (Infrared) | ~3030 cm⁻¹ (aromatic C-H stretch), ~2940, 2860 cm⁻¹ (aliphatic C-H stretch), ~1100 cm⁻¹ (C-O ether stretch), ~695, 735 cm⁻¹ (aromatic C-H bend). An experimental IR spectrum is available on PubChem.[6] |
| Mass Spectrometry | Predicted [M+H]⁺ at m/z 257.0536.[6] |
Table 3: Expected Spectroscopic Data for this compound.
Conclusion
This compound represents a valuable, bifunctional building block for organic synthesis. It combines the reliable protection of hydroxyl groups as benzyl ethers with the synthetic versatility of a terminal alkyl bromide. While specific, detailed experimental protocols and comprehensive characterization data for this particular reagent are not widely documented in the scientific literature, the general principles of benzyl ether chemistry are well-established and provide a strong foundation for its application. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this and similar reagents in their synthetic endeavors. Further investigation into the specific reactivity and applications of this compound is warranted to fully exploit its synthetic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 5. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 6. This compound | C12H17BrO | CID 14221121 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Williamson Ether Synthesis of Benzyl 5-Bromoamyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of Benzyl 5-Bromoamyl Ether. It includes detailed experimental protocols, reaction mechanisms, and characterization data to support researchers and professionals in the fields of organic synthesis and drug development.
Introduction
The Williamson ether synthesis, a cornerstone of organic chemistry, provides a reliable and versatile method for the formation of ethers. This S(_N)2 reaction involves the reaction of an alkoxide with a primary alkyl halide. In the context of preparing this compound, this synthesis is particularly advantageous due to the commercial availability of the starting materials: benzyl alcohol and 1,5-dibromopentane. This guide will detail a robust protocol for this specific transformation, addressing key reaction parameters, potential side reactions, and purification strategies.
Reaction Scheme and Mechanism
The synthesis of this compound proceeds via a two-step, one-pot reaction. First, benzyl alcohol is deprotonated by a strong base, typically sodium hydride (NaH), to form the sodium benzoxide intermediate. This is followed by the nucleophilic attack of the benzoxide on one of the electrophilic carbon atoms of 1,5-dibromopentane, displacing a bromide ion to form the desired ether.
Reaction:
The reaction proceeds through an S(N)2 mechanism, which is favored by the use of a primary alkyl halide (1,5-dibromopentane) to minimize competing elimination reactions. The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), is crucial for solvating the cation of the alkoxide, thereby increasing the nucleophilicity of the "naked" alkoxide anion.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for the reactants and the product.
Table 1: Properties of Reactants
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Benzyl Alcohol | C₇H₈O | 108.14 | 205 | 1.044 |
| 1,5-Dibromopentane | C₅H₁₀Br₂ | 229.96 | 222-224 | 1.69 |
| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | - | 0.92 |
Table 2: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₇BrO[3] |
| Molecular Weight | 257.17 g/mol [3] |
| Appearance | Colorless to Almost colorless clear liquid |
| Boiling Point | 105-109 °C at 0.15 mmHg[4] |
| IUPAC Name | 1-(benzyloxy)-5-bromopentane |
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound based on established Williamson ether synthesis methodologies.
Materials:
-
Benzyl alcohol
-
1,5-Dibromopentane
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel (for column chromatography)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is charged with a dispersion of sodium hydride (1.1 equivalents) in anhydrous DMF.
-
Formation of the Alkoxide: Benzyl alcohol (1.0 equivalent) is dissolved in a minimal amount of anhydrous DMF and added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The reaction mixture is then allowed to warm to room temperature and stirred for an additional hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of sodium benzoxide.
-
Addition of the Alkyl Halide: A solution of 1,5-dibromopentane (1.2 equivalents) in anhydrous DMF is added dropwise to the reaction mixture at room temperature.
-
Reaction: The reaction mixture is heated to 50-60 °C and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully quenched by the slow addition of water. The mixture is then transferred to a separatory funnel and extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude this compound is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure product. The expected yield is typically in the range of 70-85%.
Characterization Data
The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.
Table 3: Spectroscopic Data for this compound
| Technique | Expected Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ 7.25-7.40 (m, 5H, Ar-H), 4.50 (s, 2H, Ar-CH₂-O), 3.45 (t, 2H, O-CH₂-), 3.41 (t, 2H, -CH₂-Br), 1.85-1.95 (m, 2H), 1.60-1.70 (m, 2H), 1.45-1.55 (m, 2H) |
| ¹³C NMR (CDCl₃) | δ 138.5 (Ar-C), 128.4 (Ar-CH), 127.7 (Ar-CH), 127.5 (Ar-CH), 72.9 (Ar-CH₂-O), 70.1 (O-CH₂-), 33.7 (-CH₂-Br), 32.5, 29.3, 25.1 |
| IR (neat) | 3080-3030 cm⁻¹ (Ar C-H stretch), 2940-2860 cm⁻¹ (Aliphatic C-H stretch), 1495, 1450 cm⁻¹ (Ar C=C stretch), 1100 cm⁻¹ (C-O-C stretch), 695, 735 cm⁻¹ (Ar C-H bend), ~650 cm⁻¹ (C-Br stretch) |
| Mass Spec (EI) | m/z (%): 258/256 ([M]⁺), 107, 91 (100) |
Visualizations
Reaction Mechanism
The following diagram illustrates the S(_N)2 mechanism of the Williamson ether synthesis for the formation of this compound.
Caption: Williamson Ether Synthesis Mechanism.
Experimental Workflow
The logical flow of the experimental procedure is depicted in the following diagram.
Caption: Experimental Workflow for Synthesis.
Safety Considerations
-
Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere and away from moisture.
-
1,5-Dibromopentane: This compound is a lachrymator and is harmful if swallowed or inhaled. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a suspected carcinogen. It should be used in a fume hood.
-
Benzyl Alcohol: Benzyl alcohol is harmful if swallowed or inhaled.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Conclusion
The Williamson ether synthesis provides an effective and straightforward method for the preparation of this compound. By carefully controlling the reaction conditions, particularly the choice of base and solvent, and employing a suitable purification strategy, this valuable synthetic intermediate can be obtained in good yield. The detailed protocol and characterization data presented in this guide serve as a valuable resource for researchers and professionals engaged in organic synthesis and the development of new chemical entities.
References
An In-depth Technical Guide to the Synthesis of Benzyl 5-Bromoamyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic route for Benzyl 5-bromoamyl ether, a valuable intermediate in various organic syntheses. The core of this synthesis lies in the well-established Williamson ether synthesis, a robust and versatile method for forming ether linkages. This document details the essential starting materials, reaction mechanisms, and a representative experimental protocol.
Core Synthesis Strategy: The Williamson Ether Synthesis
The most effective and commonly employed method for the synthesis of this compound is the Williamson ether synthesis. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][2] It involves the reaction of an alkoxide ion with a primary alkyl halide.[1][3] In the context of synthesizing this compound, there are two logical approaches stemming from this strategy.
Synthetic Route A involves the reaction of a benzyl halide with the alkoxide of 5-bromopentan-1-ol. This is generally the preferred route due to the high reactivity of primary benzyl halides in SN2 reactions and the commercial availability or straightforward preparation of 5-bromopentan-1-ol.
Synthetic Route B would utilize sodium benzyloxide and a dihaloalkane, such as 1,5-dibromopentane. However, this route presents a greater risk of side products, including the formation of dibenzyl diether or unreacted starting materials, due to the difunctional nature of the alkyl halide.
This guide will focus on the more efficient and higher-yielding Synthetic Route A .
Starting Materials
A successful synthesis of this compound via the Williamson ether synthesis is contingent on the quality and appropriate selection of the starting materials. The key reactants for Synthetic Route A are detailed below.
| Starting Material | Structure | Role in Reaction | Key Considerations |
| 5-Bromopentan-1-ol | Alcohol precursor to the nucleophilic alkoxide | Can be synthesized from 1,5-pentanediol. Purity is crucial to avoid side reactions. | |
| Benzyl Bromide | Electrophilic alkyl halide | A primary halide that is highly reactive towards SN2 displacement. Benzyl chloride can also be used.[3] | |
| Sodium Hydride (NaH) | NaH | Strong base | Used to deprotonate 5-bromopentan-1-ol to form the highly reactive alkoxide. Other strong bases like potassium hydride (KH) can also be used.[1] |
| Anhydrous Solvent | (e.g., DMF, THF) | Reaction Medium | A polar apathetic solvent is preferred to dissolve the reactants and facilitate the SN2 reaction.[2] |
Reaction Pathway and Mechanism
The synthesis proceeds in two main stages:
-
Deprotonation: Sodium hydride, a strong non-nucleophilic base, removes the acidic proton from the hydroxyl group of 5-bromopentan-1-ol. This irreversible deprotonation results in the formation of the sodium 5-bromopentoxide, a potent nucleophile. Hydrogen gas is evolved as a byproduct.
-
Nucleophilic Substitution (SN2): The newly formed alkoxide attacks the benzylic carbon of benzyl bromide. This occurs via a concerted SN2 mechanism, where the carbon-oxygen bond is formed simultaneously with the cleavage of the carbon-bromine bond. The bromide ion is displaced as the leaving group, yielding the final product, this compound.
The overall reaction can be visualized as follows:
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound. Researchers should adapt this procedure based on the specific scale and available laboratory equipment.
Materials:
-
5-Bromopentan-1-ol
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.5 equivalents) in anhydrous DMF.
-
Formation of the Alkoxide: 5-Bromopentan-1-ol (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The mixture is stirred at this temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases. The reaction is then allowed to warm to room temperature.
-
Addition of Benzyl Bromide: Benzyl bromide (1.5 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then stirred at room temperature for an additional 4 hours or until TLC analysis indicates the consumption of the starting alcohol.[4]
-
Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is then partitioned between diethyl ether and water. The aqueous layer is extracted three times with diethyl ether.[4]
-
Purification: The combined organic layers are washed twice with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.[4]
-
Final Purification: The crude this compound can be further purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent.
Quantitative Data
| Parameter | Expected Value/Characteristics |
| Yield | 80-95% (estimated) |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR | Expected signals for the benzyl group (aromatic protons and benzylic CH₂), the pentyl chain (multiple CH₂ groups), and the CH₂ groups adjacent to the ether oxygen and the bromine atom. |
| ¹³C NMR | Expected signals for the aromatic carbons, the benzylic carbon, the aliphatic carbons of the pentyl chain, and the carbons bonded to the ether oxygen and bromine. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of this compound (257.17 g/mol ). |
Logical Relationships in Synthesis
The successful synthesis of this compound relies on a series of logical dependencies and considerations.
Conclusion
The Williamson ether synthesis provides a reliable and high-yielding pathway for the preparation of this compound. By carefully selecting the starting materials, particularly a primary benzyl halide and forming the alkoxide of 5-bromopentan-1-ol in situ with a strong base, researchers can efficiently synthesize this valuable chemical intermediate. The provided protocol and theoretical framework serve as a robust guide for the successful execution of this synthesis in a laboratory setting.
References
An In-Depth Technical Guide to the Reaction Mechanism of Benzyl 5-Bromoamyl Ether Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Benzyl 5-bromoamyl ether, a valuable bifunctional molecule often utilized as a building block in the synthesis of more complex organic compounds, including pharmaceutical agents. The core of this synthesis lies in the Williamson ether synthesis, a robust and widely used method for forming ether linkages. This document details the underlying reaction mechanism, provides experimental protocols, summarizes quantitative data, and includes visualizations to facilitate a deeper understanding of the process.
Core Reaction: Williamson Ether Synthesis
The formation of this compound from 5-bromo-1-pentanol and a benzyl halide (typically benzyl bromide) is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The overall transformation involves two key steps:
-
Deprotonation: The hydroxyl group of 5-bromo-1-pentanol is deprotonated by a strong base to form a more nucleophilic alkoxide ion.
-
Nucleophilic Attack: The resulting alkoxide acts as a nucleophile and attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide ion and forming the desired ether product.
The general reaction scheme is as follows:
Step 1: Deprotonation of 5-bromo-1-pentanol
5-bromo-1-pentanol is treated with a strong base (e.g., sodium hydride) to form the corresponding alkoxide.
Step 2: SN2 attack on benzyl bromide
The alkoxide nucleophile attacks the benzyl bromide in a concerted SN2 fashion to yield this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound and its precursors, based on analogous reactions and general principles of the Williamson ether synthesis.
| Parameter | Value/Range | Citation |
| Starting Material Synthesis | ||
| Yield of 5-bromo-1-pentanol | 89.1% | |
| Williamson Ether Synthesis | ||
| Typical Yield of Benzyl Ether | 85-95% | [1] |
| Reactant Ratio (5-bromo-1-pentanol:Benzyl Bromide) | 1:1 to 1:1.2 | |
| Base | Sodium Hydride (NaH), Potassium Hydroxide (KOH) | |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | |
| Reaction Temperature | Room Temperature to 60 °C | |
| Reaction Time | 2 - 24 hours | |
| Product Characterization | ||
| Molecular Formula | C₁₂H₁₇BrO | |
| Molecular Weight | 257.17 g/mol |
Experimental Protocols
The following are representative experimental protocols for the synthesis of the starting material, 5-bromo-1-pentanol, and the final product, this compound.
Synthesis of 5-Bromo-1-pentanol
This procedure outlines the conversion of 1,5-pentanediol to 5-bromo-1-pentanol.
Materials:
-
1,5-Pentanediol
-
48% Hydrobromic acid
-
Toluene
-
5% Sodium hydroxide solution
-
10% Hydrochloric acid solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
To a solution of 1,5-pentanediol in toluene, add 48% hydrobromic acid.
-
Heat the mixture to reflux (approximately 110-120 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium hydroxide solution, 10% hydrochloric acid solution, and finally with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 5-bromo-1-pentanol by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 5-bromo-1-pentanol as a colorless oil.
Synthesis of this compound
This protocol describes the Williamson ether synthesis between 5-bromo-1-pentanol and benzyl bromide.
Materials:
-
5-Bromo-1-pentanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Benzyl bromide
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 5-bromo-1-pentanol in anhydrous THF to the sodium hydride suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water and then with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound.
Visualizations
The following diagrams illustrate the key mechanistic and procedural aspects of the synthesis.
Caption: Reaction mechanism of this compound formation.
Caption: Experimental workflow for the synthesis of this compound.
References
Methodological & Application
Application Notes: Benzyl 5-Bromoamyl Ether as a Versatile Alkylating Agent
Introduction
Benzyl 5-bromoamyl ether (also known as 1-(benzyloxy)-5-bromopentane) is a bifunctional organic reagent used primarily as an alkylating agent in organic synthesis. It incorporates a five-carbon aliphatic chain with a terminal bromide, a reactive site for nucleophilic substitution, and a benzyl ether, which serves as a stable, protecting group for a hydroxyl function. This structure makes it an ideal building block for introducing a flexible, benzyl-protected pentoxy linker into a wide range of molecules.
Its primary application lies in the alkylation of various nucleophiles, including phenols (O-alkylation), amines (N-alkylation), and thiols (S-alkylation), typically via an SN2 mechanism. The resulting products can be used as intermediates in the synthesis of more complex molecules, particularly in drug discovery and materials science, where the benzyl group can be easily removed later by hydrogenolysis to reveal a primary alcohol.
Physicochemical Properties and Safety
This compound is a colorless to pale yellow liquid soluble in common organic solvents.[1] Due to its nature as an alkylating agent, it should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles, as it is classified as a skin and eye irritant.
| Property | Value |
| CAS Number | 1014-93-3 |
| Molecular Formula | C₁₂H₁₇BrO |
| Molecular Weight | 257.17 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~254 °C (estimated) |
| Solubility | Soluble in organic solvents (THF, Acetone, DMF, etc.) |
Experimental Protocols
The following protocols are representative examples of how this compound can be used to alkylate common nucleophiles. Conditions such as temperature, reaction time, and base selection may require optimization depending on the specific substrate.
Protocol 1: O-Alkylation of Phenols (Williamson Ether Synthesis)
This protocol describes a general procedure for the reaction of a substituted phenol with this compound to form a diaryl ether, a common structural motif in pharmaceuticals. The conditions are based on standard Williamson ether synthesis methodologies, analogous to the reaction of phenols with substituted benzyl bromides which afford high yields.[2]
Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 - 3.0 eq), finely powdered
-
Anhydrous Acetone or Dimethylformamide (DMF)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Standard workup and purification reagents (water, ethyl acetate, brine, silica gel)
Procedure:
-
To a round-bottom flask, add the substituted phenol (1.0 eq) and finely powdered potassium carbonate (2.0-3.0 eq).
-
Add anhydrous acetone or DMF to the flask to create a stirrable suspension (approx. 0.1-0.5 M concentration of the phenol).
-
Add this compound (1.1-1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (for acetone, ~56°C) or 60-80°C (for DMF) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-24 hours).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired ether.
Protocol 2: N-Alkylation of Anilines
This protocol outlines a general method for the mono-alkylation of a primary or secondary aniline. To avoid di-alkylation, the stoichiometry of the alkylating agent should be carefully controlled.
Materials:
-
Substituted Aniline (1.0 eq)
-
This compound (1.0 - 1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)
-
Anhydrous Dimethylsulfoxide (DMSO) or Acetonitrile
-
Round-bottom flask, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the substituted aniline (1.0 eq) in anhydrous DMSO or acetonitrile.
-
Add the base (DIPEA or K₂CO₃, 1.5-2.0 eq) to the solution.
-
Add this compound (1.0-1.1 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to 80-100°C. For less reactive anilines, higher temperatures (up to 150°C in DMSO) may be necessary.[2]
-
Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the N-alkylated aniline.
Quantitative Data (Based on Analogous Reactions)
The following table summarizes typical reaction conditions and yields for alkylation reactions using reagents and substrates analogous to this compound. These values serve as a benchmark for what can be expected.
| Nucleophile | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Cyanophenol | Substituted Benzyl Bromide | K₂CO₃ | Acetone | Reflux | 16-20 | 92-99 | [2] |
| Substituted Aniline | 2-Alkyl-4-chloroquinoline | DIPEA | DMSO | 150 | 20 | 26-48 | [2] |
| 5-Phenyl-4-pentenol | Benzyl Bromide | NaH | THF | RT | 20 | >90 (est.) | [1] |
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl 5-Bromoamyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers. This application note presents a detailed protocol for the synthesis of Benzyl 5-Bromoamyl Ether, a bifunctional molecule with potential applications as a linker in drug delivery systems, a building block in the synthesis of more complex molecules, and as a probe in biochemical studies. The procedure involves the reaction of benzyl alcohol with 1,5-dibromopentane under basic conditions, a classic example of an SN2 reaction.
This document provides a comprehensive experimental setup, including reagent quantities, reaction conditions, and purification methods. Furthermore, it includes detailed characterization data to ensure the identity and purity of the synthesized compound.
Reaction Scheme
The synthesis of this compound proceeds via the deprotonation of benzyl alcohol by a strong base, typically sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide then attacks one of the primary carbons of 1,5-dibromopentane in an SN2 fashion, displacing a bromide ion and forming the desired ether. The use of a large excess of 1,5-dibromopentane helps to minimize the formation of the bis-ether byproduct.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Benzyl alcohol | Reagent | Sigma-Aldrich |
| 1,5-Dibromopentane | 97% | Alfa Aesar |
| Sodium hydride | 60% dispersion in mineral oil | Acros Organics |
| Anhydrous N,N-Dimethylformamide (DMF) | 99.8% | Fisher Scientific |
| Diethyl ether | Anhydrous | VWR |
| Saturated aqueous ammonium chloride (NH4Cl) | ||
| Brine (Saturated aqueous NaCl) | ||
| Anhydrous magnesium sulfate (MgSO4) | ||
| Silica gel | 230-400 mesh | |
| Ethyl acetate | HPLC grade | |
| Hexanes | HPLC grade |
Synthesis of this compound
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexane washings carefully under a stream of nitrogen.
-
Add anhydrous N,N-dimethylformamide (DMF) (100 mL) to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of benzyl alcohol (1.0 eq) in anhydrous DMF (20 mL) to the stirred suspension via the dropping funnel over 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for an additional 30 minutes after the addition is complete, during which time the evolution of hydrogen gas should cease.
-
Add a solution of 1,5-dibromopentane (5.0 eq) in anhydrous DMF (30 mL) to the reaction mixture dropwise at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:9 ethyl acetate/hexanes solvent system.
Work-up and Purification
-
Upon completion of the reaction, cool the mixture to 0 °C with an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until the evolution of gas ceases.
-
Transfer the mixture to a separatory funnel and add diethyl ether (150 mL) and water (150 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic layers and wash with water (3 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by silica gel column chromatography.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is recommended. Start with 100% hexanes and gradually increase the polarity to a 5:95 (v/v) mixture of ethyl acetate and hexanes.
-
-
Collect the fractions containing the desired product (monitored by TLC) and combine them.
-
Remove the solvent under reduced pressure to yield this compound as a colorless oil.
Data Presentation
Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| Benzyl alcohol | C7H8O | 108.14 | 1.0 |
| 1,5-Dibromopentane | C5H10Br2 | 229.94 | 5.0 |
| Sodium hydride | NaH | 24.00 | 1.2 |
| This compound | C12H17BrO | 257.17 | - |
Characterization of this compound
| Technique | Data |
| 1H NMR (CDCl3, 400 MHz) | Predicted δ (ppm): 7.38-7.28 (m, 5H, Ar-H), 4.50 (s, 2H, Ar-CH2-O), 3.48 (t, J = 6.8 Hz, 2H, O-CH2-), 3.41 (t, J = 6.8 Hz, 2H, -CH2-Br), 1.95-1.85 (m, 2H, -CH2-), 1.70-1.60 (m, 2H, -CH2-), 1.55-1.45 (m, 2H, -CH2-) |
| 13C NMR (CDCl3, 100 MHz) | Predicted δ (ppm): 138.5 (Ar-C), 128.4 (Ar-CH), 127.7 (Ar-CH), 127.5 (Ar-CH), 72.9 (Ar-CH2-O), 70.0 (O-CH2-), 33.7 (-CH2-Br), 32.5 (-CH2-), 29.3 (-CH2-), 25.1 (-CH2-) |
| FTIR (neat) | Predicted νmax (cm-1): 3088, 3065, 3031 (Ar C-H stretch), 2938, 2860 (Aliphatic C-H stretch), 1496, 1454 (Ar C=C stretch), 1100 (C-O-C stretch), 698, 735 (Ar C-H bend), 640 (C-Br stretch) |
| Yield | Typically 70-85% |
Note: The provided NMR and IR data are predicted values based on the structure of this compound and data from similar compounds. Actual experimental values may vary slightly.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway (Logical Relationship)
Caption: Logical relationship of the Williamson ether synthesis.
Application Notes and Protocols for the Deprotection of Benzyl 5-Bromoamyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl ether is a robust and widely utilized protecting group for alcohols in multistep organic synthesis due to its stability across a broad range of acidic and basic conditions. Its removal, or deprotection, is a critical step in the final stages of synthesizing complex molecules. Benzyl 5-bromoamyl ether serves as a representative substrate featuring a primary alkyl alcohol protected by a benzyl group. This document provides detailed application notes and experimental protocols for the most common and effective methods for the deprotection of the benzyl group in such substrates. The primary methods covered are:
-
Catalytic Hydrogenolysis: A classic and clean method involving heterogeneous catalysis with hydrogen gas.
-
Catalytic Transfer Hydrogenolysis: A safer alternative to hydrogenolysis that avoids the direct handling of hydrogen gas.
-
Acidic Cleavage: Employs strong Lewis acids for cleavage, useful for substrates sensitive to hydrogenation.
-
Oxidative Cleavage: Utilizes oxidizing agents to remove the benzyl group under generally mild conditions.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes quantitative data for various deprotection methods applicable to primary and secondary benzyl ethers, providing a comparative overview to aid in method selection.
| Method | Reagent/Catalyst | Solvent(s) | Temperature | Time | Yield (%) | Notes |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (balloon) | Methanol or Ethanol | Room Temp. | 1 - 16 h | >95% | Generally clean and high-yielding. May not be suitable for substrates with other reducible groups.[1] |
| Catalytic Transfer Hydrogenolysis | 10% Pd/C, Ammonium Formate | Methanol | Reflux | 10 - 60 min | ~95% | A rapid and effective method that avoids the use of hydrogen gas.[2][3] |
| 5% Pd/C, Formic Acid | Ethanol/Water | 80 °C | 40 min | 61% | Effective for primary benzylic alcohols, though yields may be lower than with other methods.[4] | |
| Acidic Cleavage | Boron Tribromide (BBr₃) | Dichloromethane | -78 °C to RT | 1 - 3 h | ~90% | A powerful method for ether cleavage, but BBr₃ is highly reactive and requires careful handling.[5] |
| Boron Trichloride Dimethyl Sulfide (BCl₃·SMe₂) | Dichloromethane | 0 °C to RT | 1 - 24 h | >90% | A milder alternative to BBr₃, showing good selectivity for benzyl ethers.[6] | |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Dichloromethane/Water (17:1) | 0 °C to RT | 1.5 - 5 h | 78-96% | Effective for benzyl ethers, particularly in complex molecules like carbohydrates.[7][8] |
Experimental Protocols
Method 1: Catalytic Hydrogenolysis
This protocol describes a standard procedure for benzyl ether deprotection using palladium on carbon and hydrogen gas.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (or Ethanol)
-
Hydrogen gas (H₂) supply (e.g., balloon)
-
Inert gas (Nitrogen or Argon)
-
Celite® or a suitable filter aid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equivalent) in methanol (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under a stream of inert gas.
-
Seal the flask with a septum and connect it to a hydrogen gas line or a hydrogen-filled balloon.
-
Evacuate the flask and backfill with hydrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (from the balloon) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully purge the system with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with a small amount of methanol.
-
Combine the filtrates and concentrate under reduced pressure to afford the crude 5-bromopentan-1-ol.
-
Purify the product by flash column chromatography if necessary.
Caption: Experimental workflow for benzyl ether deprotection via catalytic hydrogenolysis.
Method 2: Catalytic Transfer Hydrogenolysis
This protocol offers a safer alternative to using hydrogen gas by employing ammonium formate as a hydrogen donor.[2]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (anhydrous)
-
Inert gas (Nitrogen or Argon)
-
Celite® or a suitable filter aid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask containing this compound (1.0 equivalent), add anhydrous methanol (approximately 0.15 M concentration).
-
Carefully add 10% Pd/C (typically 0.5 to 1.0 times the weight of the substrate).
-
Place the flask under an inert atmosphere of nitrogen or argon.
-
To the stirred suspension, add ammonium formate (5.0 equivalents) in one portion.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product, 5-bromopentan-1-ol, can be purified by flash column chromatography.
Caption: Experimental workflow for benzyl ether deprotection via catalytic transfer hydrogenolysis.
Method 3: Acidic Cleavage with Boron Tribromide
This protocol uses the strong Lewis acid boron tribromide for ether cleavage and should be performed with caution in a well-ventilated fume hood.
Materials:
-
This compound
-
Boron tribromide (BBr₃) solution in dichloromethane (e.g., 1.0 M)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Schlenk flask or a flame-dried round-bottom flask with a septum
-
Syringes and needles
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
-
Standard laboratory glassware for workup
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (approximately 0.1 M concentration) in a Schlenk flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of BBr₃ in dichloromethane (1.1 to 1.5 equivalents) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol.
-
Pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution and extract with dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting 5-bromopentan-1-ol by flash column chromatography.
Caption: Experimental workflow for benzyl ether deprotection via acidic cleavage with BBr₃.
Method 4: Oxidative Cleavage with DDQ
This protocol uses 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) for the oxidative deprotection of the benzyl ether.
Materials:
-
This compound
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for workup
Procedure:
-
Dissolve this compound (1.0 equivalent) in a mixture of dichloromethane and water (typically in a 10:1 to 20:1 ratio, at a substrate concentration of approximately 0.05 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DDQ (1.5 to 2.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1.5 to 5 hours.
-
Monitor the reaction progress by TLC. The reaction mixture will typically become colorless upon completion.
-
Upon completion, dilute the reaction with dichloromethane and quench with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude 5-bromopentan-1-ol by flash column chromatography to remove the DDQ byproducts.
Caption: Experimental workflow for benzyl ether deprotection via oxidative cleavage with DDQ.
References
- 1. researchgate.net [researchgate.net]
- 2. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 7. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Use of Benzyl 5-Bromoamyl Ether in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Benzyl 5-Bromoamyl Ether as a key building block in the synthesis of bioactive molecules. The focus is on its application as a flexible linker in the development of targeted therapies, particularly in the formation of ether linkages with phenolic and alcoholic moieties in pharmacologically active scaffolds.
Introduction
This compound is a valuable bifunctional reagent in medicinal chemistry. Its structure incorporates a terminal bromine atom, a reactive handle for nucleophilic substitution, and a benzyl-protected hydroxyl group at the other end of a five-carbon aliphatic chain. This arrangement makes it an ideal synthon for introducing a benzyloxypentyl moiety into a target molecule. This flexible linker can be crucial for optimizing the pharmacokinetic and pharmacodynamic properties of a drug candidate by providing appropriate spacing and conformational flexibility to interact with biological targets. Subsequent debenzylation can then reveal a primary alcohol for further functionalization or to act as a key pharmacophoric feature.
A significant application of this building block is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The benzyloxypentyl chain derived from this compound can serve as a component of this critical linker.
Synthesis of a Key Intermediate for Androgen Receptor Degraders
This section details the synthesis of a key intermediate, 3-{[5-(benzyloxy)pentyl]oxy}propan-1-ol, which can be utilized in the synthesis of PROTACs targeting the Androgen Receptor (AR). The Androgen Receptor is a key driver in the progression of prostate cancer, and its targeted degradation represents a promising therapeutic strategy. In this synthesis, while the patent literature starts from 5-(benzyloxy)pentan-1-ol, a similar multi-step synthesis can be envisioned starting from this compound by first converting the bromide to an alcohol. For the purpose of illustrating the utility of the "5-(benzyloxy)pentyl" moiety, we will follow a similar synthetic transformation.
The overall workflow for the synthesis of bioactive molecules using this compound typically involves an initial alkylation step followed by further modifications.
Experimental Workflow
Caption: General workflow for synthesizing a PROTAC using this compound.
Experimental Protocol: Synthesis of 3-{[5-(benzyloxy)pentyl]oxy}propan-1-ol
This protocol is adapted from methodologies used in the synthesis of linkers for androgen receptor degraders.
Materials:
-
5-(Benzyloxy)pentan-1-ol
-
Sodium hydride (60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF), anhydrous
-
3-Bromoprop-1-ene
-
9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M in THF
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide solution
-
Hydrogen peroxide solution
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of (([5-(prop-2-en-1-yloxy)pentyl]oxy)methyl)benzene
-
To a stirred solution of 5-(benzyloxy)pentan-1-ol (4.0 g, 20.59 mmol) in anhydrous N,N-dimethylformamide (50 mL) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.24 g, 51.67 mmol, 60% dispersion) in portions.
-
Allow the resulting mixture to stir at room temperature for 1 hour.
-
Add 3-bromoprop-1-ene (3.71 g, 30.67 mmol) to the mixture.
-
Heat the reaction mixture to 60 °C and stir overnight.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS for the formation of the desired product.
-
Cool the reaction mixture to 0 °C and quench with water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (2 x 200 mL).
-
Combine the organic layers, wash with brine (60 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash silica gel chromatography (eluent: ethyl acetate/petroleum ether, 1:40 v/v) to yield (([5-(prop-2-en-1-yloxy)pentyl]oxy)methyl)benzene.
Step 2: Synthesis of 3-{[5-(benzyloxy)pentyl]oxy}propan-1-ol
-
To a 250-mL round-bottom flask containing a solution of (([5-(prop-2-en-1-yloxy)pentyl]oxy)methyl)benzene (3.0 g, 12.80 mmol) in anhydrous tetrahydrofuran (20 mL) at 0 °C under a nitrogen atmosphere, add 9-BBN (0.5 M in THF, 77 mL) with stirring.
-
Allow the resulting solution to warm to room temperature and stir for 4 hours.
-
Cool the reaction mixture to 0 °C and add sodium hydroxide solution (e.g., 3 M) followed by the slow addition of hydrogen peroxide (e.g., 30% solution).
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 3-{[5-(benzyloxy)pentyl]oxy}propan-1-ol.
Quantitative Data Summary
The following table summarizes typical reaction yields and representative biological activity for PROTACs incorporating similar linker structures. The biological activity is presented as the concentration required for 50% degradation of the target protein (DC50).
| Step | Product | Typical Yield (%) | Representative Biological Activity (DC50 for AR) |
| 1 | (([5-(prop-2-en-1-yloxy)pentyl]oxy)methyl)benzene | 85-95 | Not Applicable |
| 2 | 3-{[5-(benzyloxy)pentyl]oxy}propan-1-ol | 70-85 | Not Applicable |
| 3 | Final Androgen Receptor PROTAC | 30-50 (over final coupling steps) | 1 - 100 nM |
Signaling Pathway Diagram
The synthesized PROTAC molecule functions by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System, to degrade the Androgen Receptor.
Application of Benzyl 5-Bromoamyl Ether as a Linker in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of chemical biology, the rational design of linker molecules is paramount for the development of effective molecular probes, bioconjugates, and targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Benzyl 5-bromoamyl ether is a bifunctional linker that offers a unique combination of a reactive alkyl bromide for initial conjugation and a stable, yet cleavable, benzyl ether moiety. This application note details the potential applications, experimental protocols, and relevant data for utilizing this compound as a versatile linker in chemical biology research and drug development.
The structure of this compound combines a 5-carbon alkyl chain, providing spatial separation between conjugated molecules, with a terminal bromine atom, a versatile handle for nucleophilic substitution. The benzyl ether at the other terminus offers a stable linkage under many physiological conditions but can be selectively cleaved under specific, controlled conditions, allowing for the release of a cargo molecule or the unmasking of a functional group.
Key Features and Applications
This compound is a valuable tool for a variety of applications in chemical biology due to its distinct chemical properties:
-
Bifunctional Nature: The orthogonal reactivity of the bromoamyl and benzyl ether groups allows for a stepwise and controlled approach to the synthesis of complex bioconjugates.
-
Tunable Cleavage: The benzyl ether can be cleaved under various conditions, including catalytic hydrogenolysis, visible-light mediated oxidation, or by using specific chemical reagents, providing flexibility in experimental design.[1][2][3][4][5][6]
-
Spatial Separation: The five-carbon amyl chain provides adequate distance between two conjugated moieties, which can be critical for maintaining the biological activity of each component.
-
PROTAC Synthesis: This linker can be employed in the synthesis of PROTACs, connecting a warhead that binds to a protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The alkyl ether composition is a common feature in PROTAC linkers.[7][8][]
-
Cleavable Linker for Drug Delivery: In the context of antibody-drug conjugates (ADCs) or other targeted drug delivery systems, the benzyl ether can serve as a cleavable linker, releasing the cytotoxic payload at the target site.[10][11]
-
Molecular Probes: It can be used to synthesize caged compounds or molecular probes where the benzyl ether acts as a protecting group that can be removed to activate a fluorophore, a binding motif, or another functional group.
Data Presentation
The following tables provide representative quantitative data for PROTACs utilizing alkyl/ether-based linkers, which are structurally related to this compound. This data illustrates the impact of linker length and composition on the efficacy of targeted protein degradation.
Table 1: Effect of Alkyl/Ether Linker Length on PROTAC Activity
| Target Protein | E3 Ligase Ligand | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | Not Specified |
| TBK1 | VHL | Alkyl/Ether | 12 - 29 | Submicromolar | - | Not Specified |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | Not Specified |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | Not Specified |
| BRD4 | CRBN | Alkyl Chain | 16 | ~1000 | ~95 | H661 |
Data is illustrative and sourced from studies on various alkyl/ether linkers to demonstrate general principles.[7][8][12]
Table 2: Comparison of Different Linker Compositions in PROTACs
| Target Protein | E3 Ligase Ligand | Linker Type | Degradation Activity |
| CRBN | VHL | Nine-atom alkyl chain | Concentration-dependent decrease |
| CRBN | VHL | Three PEG units | Weak degradation |
| AR | Not Specified | Flexible (PEG) | Exhibited degradation |
| AR | Not Specified | Rigid (Disubstituted Phenyl) | No activity |
This table highlights the significant impact of linker composition on PROTAC efficacy.[7][8]
Experimental Protocols
This section provides detailed methodologies for the incorporation of this compound into a bifunctional molecule and its subsequent cleavage.
Protocol 1: Synthesis of a Bifunctional Molecule using this compound
This protocol describes the conjugation of this compound to a generic nucleophile (e.g., an amine-containing molecule of interest, R-NH2).
Materials:
-
This compound
-
Amine-containing molecule (R-NH2)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine-containing molecule (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.
-
Add a mild base such as potassium carbonate (2.0 equivalents) or DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 50-60 °C.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired conjugate.
Protocol 2: Cleavage of the Benzyl Ether Linker
The benzyl ether linkage can be cleaved using several methods. Below are protocols for three common approaches.
2.1 Catalytic Hydrogenolysis [1][6][13][14]
Materials:
-
Benzyl ether-containing conjugate
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the benzyl ether-containing conjugate in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (typically 10-20 mol%).
-
Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the filter pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the debenzylated product.
2.2 Visible-Light-Mediated Oxidative Cleavage [4][5]
Materials:
-
Benzyl ether-containing conjugate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM) and water
-
Visible light source (e.g., green LED)
Procedure:
-
Dissolve the benzyl ether-containing conjugate in a mixture of DCM and a small amount of water (e.g., 18:1 v/v).
-
Add DDQ (catalytic or stoichiometric amounts can be tested, starting with 1.5 equivalents per benzyl ether).
-
Irradiate the reaction mixture with a visible light source at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate.
-
Purify the product by column chromatography.
2.3 Chemical Cleavage with Boron Trichloride-Dimethyl Sulfide Complex [2]
Materials:
-
Benzyl ether-containing conjugate
-
Boron trichloride-dimethyl sulfide complex (BCl3·SMe2)
-
Anhydrous Dichloromethane (DCM)
-
Pentamethylbenzene (cation scavenger)
-
Dry ice/acetone bath
Procedure:
-
Dissolve the benzyl ether-containing conjugate and pentamethylbenzene (3.0 equivalents) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of BCl3·SMe2 (2.0 equivalents) in DCM to the cooled reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding methanol at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Wash the reaction mixture with water and brine, dry the organic layer over Na2SO4, and concentrate.
-
Purify the product by column chromatography.
Visualizations
PROTAC Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 10. Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. benchchem.com [benchchem.com]
- 13. ambeed.com [ambeed.com]
- 14. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Synthesis of Radiolabeled Compounds Using Benzyl 5-Bromoamyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, albeit hypothetical, framework for the utilization of Benzyl 5-Bromoamyl Ether as a precursor in the synthesis of radiolabeled compounds for positron emission tomography (PET). Due to a lack of specific examples in peer-reviewed literature, this application note is intended as a proof-of-concept, outlining a scientifically plausible synthetic strategy. The protocols and data presented herein are based on established principles of radiochemistry and are intended to guide researchers in the potential application of this bifunctional molecule for the development of novel PET tracers.
Introduction to Radiolabeling with this compound
The development of novel PET tracers is crucial for advancing molecular imaging and enabling the non-invasive study of biological processes in vivo. Bifunctional precursor molecules, which contain both a reactive site for radiolabeling and a separate chemical moiety for biological targeting or modulation of pharmacokinetic properties, are of significant interest in radiopharmaceutical chemistry.
This compound is a commercially available compound that possesses two key functional groups: a bromoalkane and a benzyl ether. The alkyl bromide provides a reactive site for nucleophilic substitution with common positron-emitting radionuclides such as Fluorine-18 ([¹⁸F]) and Carbon-11 ([¹¹C]). The benzyl ether group can serve as a stable structural component or could be a substrate for enzymatic cleavage in specific biological environments.
This application note describes a hypothetical synthesis of a novel PET tracer, [¹⁸F]-(5-(Benzyloxy)pentyl) Fluoride , using this compound as the precursor. This compound could potentially be explored as a perfusion agent or as a radiolabeled building block for the synthesis of more complex molecular probes.
Hypothetical Application: Synthesis of [¹⁸F]-(5-(Benzyloxy)pentyl) Fluoride
The proposed synthesis involves a one-step nucleophilic substitution reaction where the bromide in this compound is displaced by [¹⁸F]fluoride. This reaction is a common and well-established method for introducing Fluorine-18 into organic molecules.
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis of [¹⁸F]-(5-(Benzyloxy)pentyl) Fluoride. These values are based on typical outcomes for similar [¹⁸F]fluorination reactions on alkyl bromides and are presented for illustrative purposes.
| Parameter | Value | Method of Determination |
| Radiochemical Yield (RCY) | 35-45% (decay-corrected) | Radio-HPLC |
| Specific Activity (SA) | > 1.5 Ci/µmol | HPLC with UV and radiation detectors |
| Radiochemical Purity (RCP) | > 98% | Radio-HPLC and Radio-TLC |
| Total Synthesis Time | 45-60 minutes | From end of bombardment (EOB) |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the hypothetical synthesis of [¹⁸F]-(5-(Benzyloxy)pentyl) Fluoride.
Materials and Equipment
-
This compound (precursor)
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Water for injection
-
Ethanol (USP grade)
-
Automated radiosynthesis module (e.g., GE TRACERlab™, Eckert & Ziegler)
-
High-Performance Liquid Chromatography (HPLC) system with a semi-preparative C18 column and a radioactivity detector
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 Sep-Pak)
-
Sterile filters (0.22 µm)
Precursor Preparation
-
Prepare a solution of this compound in anhydrous acetonitrile at a concentration of 10 mg/mL.
-
Prepare an elution solution containing Kryptofix 2.2.2 (15 mg) and potassium carbonate (3 mg) in a mixture of acetonitrile (0.8 mL) and water (0.2 mL).
Radiosynthesis
-
[¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned anion exchange cartridge (e.g., QMA).
-
Elution: Elute the trapped [¹⁸F]fluoride from the cartridge into the reaction vessel using the prepared K₂₂₂/K₂CO₃ solution.
-
Azeotropic Drying: Heat the reaction vessel under a stream of nitrogen to remove the water azeotropically with acetonitrile. Repeat this step twice with the addition of anhydrous acetonitrile to ensure the [¹⁸F]fluoride is anhydrous.
-
Radiolabeling Reaction: Add the precursor solution (1 mL, 10 mg of this compound) to the dried [¹⁸F]fluoride/K₂₂₂ complex in the reaction vessel.
-
Heat the reaction mixture at 110°C for 15 minutes.
-
Cool the reaction vessel to room temperature.
Purification
-
Dilution: Dilute the reaction mixture with 2 mL of water.
-
HPLC Purification: Inject the diluted reaction mixture onto a semi-preparative HPLC system.
-
Column: C18, 10 µm, 250 x 10 mm
-
Mobile Phase: 60:40 Acetonitrile:Water
-
Flow Rate: 4 mL/min .
-
-
Collect the fraction corresponding to the [¹⁸F]-(5-(Benzyloxy)pentyl) Fluoride product, identified by the radioactivity detector.
Formulation
-
Solvent Evaporation: Remove the HPLC solvent from the collected fraction under a stream of nitrogen or by rotary evaporation.
-
Reconstitution: Reconstitute the purified product in a sterile solution of ethanol (10%) in saline for injection.
-
Sterile Filtration: Pass the final product solution through a 0.22 µm sterile filter into a sterile vial.
Quality Control
-
Radiochemical Purity: Analyze an aliquot of the final product by radio-HPLC and radio-TLC to confirm radiochemical purity is >98%.
-
Specific Activity: Determine the specific activity by HPLC, correlating the radioactivity of the product peak with the mass determined from a standard curve of the non-radiolabeled compound.
-
Residual Solvents: Analyze for residual acetonitrile and ethanol using gas chromatography (GC).
-
pH and Sterility: Ensure the pH of the final product is within the acceptable range for injection (pH 5.5-7.5) and perform sterility and endotoxin testing as per standard procedures.
Visualizations
The following diagrams illustrate the hypothetical synthesis workflow and the logical relationship of the components.
Application Notes & Protocols: The Role of Benzyl 5-Bromoamyl Ether in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Benzyl 5-Bromoamyl Ether as a versatile linker in solid-phase organic synthesis (SPOS). The protocols detailed below are designed for the immobilization of phenols and their subsequent elaboration into small molecule libraries, with a specific focus on the synthesis of 1,4-benzodiazepine-2,5-diones, a scaffold of significant interest in drug discovery.
Introduction to this compound in Solid-Phase Synthesis
This compound is a bifunctional linker suitable for solid-phase organic synthesis. Its structure incorporates a benzyl ether moiety, which can be cleaved under specific reductive or acidic conditions, and a bromoamyl group that allows for the attachment of nucleophilic substrates to a solid support. This linker is particularly advantageous for the synthesis of small molecule libraries where a terminal ether or alkyl chain is desired in the final product after cleavage. The five-carbon amyl chain provides sufficient spacing between the solid support and the synthesized molecule, which can help to minimize steric hindrance during subsequent chemical transformations.
The benzyl ether linkage offers a degree of stability to a variety of reaction conditions, yet it can be selectively cleaved, often through hydrogenolysis, which is orthogonal to many other protecting groups and linkers used in SPOS.
Application: Solid-Phase Synthesis of a 1,4-Benzodiazepine-2,5-dione Library
A key application of this compound is in the generation of combinatorial libraries of pharmacologically relevant scaffolds, such as 1,4-benzodiazepine-2,5-diones. These compounds are known to exhibit a wide range of biological activities and are prevalent in many approved drugs. The solid-phase approach allows for the rapid and efficient synthesis of a diverse array of these molecules by systematically varying the building blocks at different positions of the scaffold.
In this application, a phenol-functionalized solid support is first alkylated with this compound. The resulting resin-bound benzyl ether then serves as the anchor point for the synthesis of the benzodiazepine core.
Workflow for 1,4-Benzodiazepine-2,5-dione Synthesis
Application of Benzyl 5-Bromoamyl Ether in the Synthesis of Pharmaceutical Ingredients
Introduction
Benzyl 5-bromoamyl ether is a valuable bifunctional reagent in organic synthesis, particularly in the development of pharmaceutical ingredients. Its structure, featuring a stable benzyl ether protecting group and a reactive amyl bromide chain, allows for its use as a versatile linker and alkylating agent. This unique combination of functional groups enables the strategic connection of different molecular fragments and the introduction of a pentoxy spacer, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug molecule. This document provides detailed application notes and protocols for the use of this compound in the preparation of pharmaceutical intermediates, with a specific focus on its role in the synthesis of precursors for Positron Emission Tomography (PET) tracers.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₇BrO |
| Molecular Weight | 257.17 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 156-158 °C at 10 mmHg |
| Density | 1.23 g/cm³ |
| CAS Number | 1014-93-3 |
Application Notes
Synthesis of PET Tracer Precursors
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics, particularly in oncology, neurology, and cardiology. The development of novel PET tracers, which are molecules labeled with a positron-emitting radionuclide such as Fluorine-18, is a key area of research. These tracers are designed to bind to specific biological targets, allowing for the visualization and quantification of physiological processes at the molecular level.
This compound serves as a critical building block in the synthesis of precursors for certain PET tracers. The benzyl ether group acts as a protecting group for a hydroxyl functionality, which can be deprotected in the final steps of the synthesis to reveal a site for radiolabeling. The bromoamyl chain provides a spacer of defined length, which can be important for optimal binding of the tracer to its target.
A notable application is in the synthesis of precursors for quinazoline-based PET tracers. In this context, this compound is used to alkylate a phenolic hydroxyl group on a core scaffold, introducing the benzyloxypentyl side chain. This side chain can then be further functionalized or deprotected for subsequent radiolabeling.
Role as a Bifunctional Linker in Drug Development
The concept of using bifunctional linkers is central to modern drug design, particularly in the development of targeted therapies such as antibody-drug conjugates (ADCs). In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The linker plays a crucial role in the stability and efficacy of the ADC, ensuring that the drug remains attached to the antibody in circulation and is released only upon internalization into the target cancer cell.
While direct application of this compound in a commercially approved ADC is not prominently documented, its structural motifs are highly relevant to linker design. The five-carbon chain provides a flexible spacer to connect the antibody and the drug, potentially influencing the steric hindrance and solubility of the conjugate. The benzyl ether can be a stable linkage or a precursor to a cleavable linkage, depending on the overall design of the ADC. The bromo- functionality allows for facile conjugation to a nucleophilic group on either the drug or the antibody.
The logical workflow for utilizing a bifunctional linker like this compound in the synthesis of a hypothetical drug conjugate is depicted below.
Caption: Synthetic workflow for a drug conjugate using a bifunctional linker.
Experimental Protocols
Protocol 1: Synthesis of 5-(5-(Benzyloxy)pentyloxy)-2H-benzo[d][1][2][3]triazol-4-amine - A PET Tracer Precursor
This protocol describes the O-alkylation of a phenolic hydroxyl group using this compound, a key step in the synthesis of a precursor for a PET tracer, as described in patent WO 2010/018118 A1.
Reaction Scheme:
Caption: O-alkylation of a phenol with this compound.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
-
To a solution of 4-amino-2H-benzo[d][1][2][3]triazol-5-ol (1 equivalent) in DMF, add potassium carbonate (2 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 16 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
Quantitative Data:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| 4-Amino-2H-benzo[d][1][2][3]triazol-5-ol | 1.0 | 150.14 |
| This compound | 1.2 | 257.17 |
| Potassium carbonate | 2.0 | 138.21 |
| Parameter | Value |
| Reaction Temperature | 60 °C |
| Reaction Time | 16 hours |
| Reported Yield | ~70-80% (typical for similar reactions) |
Notes:
-
The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the starting material.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
The final product can be characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
This detailed protocol provides a clear example of the practical application of this compound in the synthesis of a complex pharmaceutical intermediate, highlighting its utility for researchers and scientists in the field of drug development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl 5-Bromoamyl Ether
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the yield and purity of Benzyl 5-Bromoamyl Ether synthesis. The following sections offer detailed troubleshooting, frequently asked questions, and optimized experimental protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Solution(s) |
| Low or No Product Yield | 1. Incomplete Deprotonation of Benzyl Alcohol: The base used may be too weak or stoichiometry incorrect.[1] 2. Inactive Reagents: Benzyl alcohol, 1,5-dibromopentane, or the base may be of poor quality or degraded. 3. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.[2] 4. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.[2] | 1. Use a strong base like Sodium Hydride (NaH) to ensure complete and irreversible deprotonation.[3][4] Use a slight excess (1.1-1.2 equivalents) of the base. 2. Ensure all reagents are pure and anhydrous. Use freshly opened or properly stored reagents. 3. Gently heat the reaction mixture. A temperature range of room temperature to 50°C is a good starting point.[2] 4. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting material is still present. |
| Formation of Significant Byproducts | 1. Formation of 1,5-bis(benzyloxy)pentane: The benzyloxy anion reacts with both ends of the 1,5-dibromopentane. 2. Formation of Dibenzyl Ether: Self-condensation of benzyl alcohol.[5] 3. Elimination Reactions: The alkoxide can act as a base, leading to the formation of pent-4-en-1-ol from 5-bromopentan-1-ol (if formed in situ) or elimination from 1,5-dibromopentane.[3][6] | 1. Use a significant excess of 1,5-dibromopentane (3-5 equivalents) to favor monosubstitution. The unreacted dihalide can be recovered and recycled. 2. Add the benzyl alcohol-alkoxide solution slowly to the 1,5-dibromopentane. Maintain a controlled temperature. 3. Use a less hindered base if elimination is a major issue. Lowering the reaction temperature can also favor the desired SN2 reaction over elimination.[6] |
| Difficulty in Product Purification | 1. Co-elution with 1,5-dibromopentane: The starting material and product have similar polarities. 2. Presence of Oily Residues: Mineral oil from NaH dispersion can contaminate the product. | 1. Use a non-polar solvent system for column chromatography (e.g., hexane/ethyl acetate with a low percentage of ethyl acetate) to achieve better separation. 2. Before adding the solvent, wash the NaH dispersion with anhydrous hexane to remove the mineral oil. |
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the synthesis of this compound?
A1: Sodium hydride (NaH) is a highly effective base for this synthesis as it irreversibly deprotonates benzyl alcohol to form the sodium benzoxide nucleophile.[3][4] This drives the reaction towards completion. Other bases like potassium hydroxide (KOH) or potassium carbonate (K2CO3) can also be used, but may require more forcing conditions and can introduce water, which can lead to side reactions.[1]
Q2: Which solvent is most suitable for this reaction?
A2: Polar aprotic solvents such as Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) are excellent choices for Williamson ether synthesis.[3] They effectively solvate the sodium cation, leaving the benzoxide anion more nucleophilic. Ensure the solvent is anhydrous to prevent quenching of the alkoxide and other side reactions.
Q3: How can I minimize the formation of the disubstituted byproduct, 1,5-bis(benzyloxy)pentane?
A3: The key to favoring monosubstitution is to use a significant molar excess of 1,5-dibromopentane relative to benzyl alcohol (e.g., 3 to 5 equivalents). This increases the statistical probability that the benzoxide anion will react with a molecule of 1,5-dibromopentane that has not already been substituted.
Q4: What is the role of a phase-transfer catalyst (PTC) and should I use one?
A4: A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the alkoxide from a solid or aqueous phase to the organic phase where the alkyl halide is located.[7] While not strictly necessary when using a strong base like NaH in an anhydrous solvent, a PTC can be beneficial if using a weaker base like KOH or in a biphasic system, potentially increasing the reaction rate and yield.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. Spot the reaction mixture alongside the starting materials (benzyl alcohol and 1,5-dibromopentane). The reaction is complete when the benzyl alcohol spot has disappeared and a new, typically less polar, product spot is observed.
Data Presentation
The following tables summarize the expected impact of different reaction parameters on the yield of this compound. These are based on general principles of the Williamson ether synthesis and data from analogous reactions.
Table 1: Effect of Base and Solvent on Yield
| Base | Solvent | Relative Deprotonation Efficiency | Typical Temperature Range | Anticipated Yield Range |
| NaH | THF | High (Irreversible) | Room Temp. to 50°C | 70-90% |
| NaH | DMF | High (Irreversible) | Room Temp. to 50°C | 75-95% |
| KOH | THF | Moderate (Reversible) | 50°C to Reflux | 50-70% |
| K₂CO₃ | Acetone | Low (Reversible) | Reflux | 40-60% |
Yields are estimates and can vary based on reaction scale, purity of reagents, and specific conditions.
Table 2: Effect of Reactant Stoichiometry on Product Distribution
| Molar Ratio (1,5-dibromopentane : Benzyl Alcohol) | Expected Major Product | Expected Yield of this compound |
| 1 : 1 | Mixture of mono- and di-substituted products | Moderate |
| 3 : 1 | This compound | Good to High |
| 5 : 1 | This compound | High |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Hydride
This protocol is designed to maximize the yield of the monosubstituted product.
Materials:
-
Benzyl alcohol
-
1,5-Dibromopentane
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Preparation of Sodium Benzoxide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil, carefully decanting the hexane each time.
-
Add anhydrous THF to the flask.
-
In the dropping funnel, prepare a solution of benzyl alcohol (1.0 equivalent) in anhydrous THF.
-
Add the benzyl alcohol solution dropwise to the stirred suspension of sodium hydride at 0°C (ice bath).
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
-
Etherification:
-
In a separate flask, prepare a solution of 1,5-dibromopentane (3-5 equivalents) in anhydrous THF.
-
Slowly add the freshly prepared sodium benzoxide solution to the 1,5-dibromopentane solution at room temperature over a period of 1-2 hours using a syringe pump or the dropping funnel.
-
After the addition is complete, stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.
-
-
Work-up:
-
Cool the reaction mixture to 0°C and carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity) to isolate the pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. jk-sci.com [jk-sci.com]
- 4. This compound | C12H17BrO | CID 14221121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (((5-BROMOPENTYL)OXY)METHYL)BENZENE 25G - A605503-25G [dabos.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Common side reactions in the synthesis of Benzyl 5-Bromoamyl Ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 5-bromoamyl ether. The guidance is designed to address common side reactions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common method is a two-step process. First, a selective mono-O-benzylation of a C5-diol, such as 1,5-pentanediol, is performed via the Williamson ether synthesis. This is followed by the bromination of the remaining hydroxyl group to yield the final product.
Q2: What are the most common side reactions in the initial benzylation step?
A2: The primary side reaction is the formation of the diether, 1,5-bis(benzyloxy)pentane, where both hydroxyl groups of the diol are benzylated. Other potential side reactions include elimination (E2) if secondary or tertiary halides are used, though this is less common with primary halides like benzyl bromide.
Q3: How can I minimize the formation of the diether byproduct?
A3: To favor mono-benzylation, it is crucial to control the stoichiometry of the reactants. Typically, a slight excess of the diol is used relative to the benzyl halide. Slowly adding the benzyl halide to the reaction mixture can also help in achieving higher selectivity for the mono-ether.
Q4: What is the best base to use for the Williamson ether synthesis in this context?
A4: Strong, non-nucleophilic bases are preferred for deprotonating the alcohol. Sodium hydride (NaH) is a common and effective choice for this reaction, as it irreversibly deprotonates the alcohol to form the alkoxide.
Q5: Which solvent is recommended for this synthesis?
A5: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal. These solvents effectively solvate the cation of the alkoxide, which increases the nucleophilicity of the oxygen anion.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction in either the benzylation or bromination step.- Formation of significant amounts of 1,5-bis(benzyloxy)pentane.- Loss of product during purification. | - Ensure all reagents are anhydrous, particularly the solvent and the diol.- For the benzylation, slowly add the benzyl halide to a solution of the deprotonated diol.- For the bromination, ensure the appropriate brominating agent (e.g., PBr₃, CBr₄/PPh₃) and conditions are used.- Optimize column chromatography conditions to ensure good separation. |
| Contamination with 1,5-bis(benzyloxy)pentane | - Incorrect stoichiometry (excess benzyl halide).- Reaction temperature is too high, or the reaction time is too long. | - Use a slight excess of 1,5-pentanediol relative to the benzyl halide.- Carefully monitor the reaction progress using Thin Layer Chromatography (TLC).- Perform a careful purification by column chromatography. The diether is less polar and will elute first. |
| Unreacted Starting Material (1,5-pentanediol) | - Incomplete deprotonation of the diol.- Insufficient amount of benzyl halide. | - Ensure the sodium hydride is fresh and active.- Allow sufficient time for the deprotonation to complete before adding the benzyl halide.- Use a slight stoichiometric excess of the benzyl halide if mono-ether formation is still favored. |
| Formation of Elimination Products | - This is less likely with a primary halide like benzyl bromide but can occur if the temperature is excessively high. | - Maintain a controlled reaction temperature, typically ranging from 0°C to room temperature. |
Experimental Protocols
Key Experiment: Selective Mono-O-benzylation of 1,5-Pentanediol
This protocol is adapted from established methods for the synthesis of 5-(benzyloxy)pentan-1-ol.
Materials:
-
1,5-Pentanediol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide or benzyl chloride
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Petroleum ether
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, slowly add a solution of 1,5-pentanediol (1.0 equivalent) in anhydrous DMF at 0°C over 15 minutes.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
Cool the mixture back to 0°C and add benzyl bromide (1.0 equivalent) dropwise over 15 minutes.
-
Continue stirring at room temperature for 2 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by carefully adding ice-cold water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a petroleum ether-ethyl acetate gradient to obtain pure 5-(benzyloxy)pentan-1-ol. A typical yield for this reaction is around 89%.[1]
Subsequent Bromination of 5-(Benzyloxy)pentan-1-ol
The resulting 5-(benzyloxy)pentan-1-ol can then be converted to this compound using standard bromination methods for primary alcohols, such as reaction with phosphorus tribromide (PBr₃) or carbon tetrabromide and triphenylphosphine (CBr₄/PPh₃).
Visualized Workflows and Pathways
Caption: Reaction pathway for the two-step synthesis of this compound.
Caption: Experimental workflow for the selective mono-O-benzylation of 1,5-pentanediol.
References
Preventing cleavage of Benzyl 5-Bromoamyl Ether during subsequent reactions.
Welcome to the Technical Support Center for Benzyl 5-Bromoamyl Ether. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the cleavage of the benzyl ether protecting group during subsequent reactions involving the bromoamyl moiety.
Frequently Asked Questions (FAQs)
Q1: How stable is the benzyl ether group in this compound to common reaction conditions?
A1: The benzyl ether group is a robust protecting group for alcohols and is stable under a variety of conditions.[1] It is generally resistant to:
-
A wide range of pH conditions, from moderately acidic to strongly basic.
-
Many oxidizing and reducing agents that are not specific for benzyl ether cleavage.
-
Organometallic reagents such as Grignard reagents and organolithiums.[1]
Q2: What are the primary conditions that can cause unwanted cleavage of the benzyl ether in my molecule?
A2: Cleavage of the benzyl ether is most commonly observed under the following conditions:
-
Catalytic Hydrogenolysis: This is the most common method for benzyl ether deprotection, typically using H₂ gas with a palladium catalyst (e.g., Pd/C).[2]
-
Strongly Acidic Conditions: Strong Lewis acids like boron trichloride (BCl₃) or strong protic acids at elevated temperatures can cleave benzyl ethers.[3]
-
Oxidative Conditions: Certain oxidizing agents, such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), can induce cleavage, especially under photochemical conditions.[3]
Q3: I need to perform a Grignard reaction with this compound. Is the benzyl ether group stable under these conditions?
A3: Yes, the benzyl ether group is generally stable during the formation and reaction of Grignard reagents.[1] The primary concern is ensuring strictly anhydrous conditions, as any moisture will quench the Grignard reagent.
Q4: Can I perform a nucleophilic substitution on the bromide of this compound without affecting the benzyl ether?
A4: Yes, nucleophilic substitution reactions at the primary bromide are generally compatible with the benzyl ether. The Williamson ether synthesis is a classic example where an alkoxide displaces a halide, and the benzyl ether will remain intact under these basic conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound and provides solutions to prevent cleavage of the benzyl ether.
Issue 1: Cleavage of Benzyl Ether during a Reduction Reaction
Scenario: You are attempting to reduce another functional group in your molecule (e.g., a nitro group or an azide) using catalytic hydrogenation, and you observe cleavage of the benzyl ether.
Root Cause: Catalytic hydrogenation is a standard method for benzyl ether cleavage.[2]
Solutions:
-
Catalyst Poisoning: The addition of certain additives can selectively inhibit the hydrogenolysis of benzyl ethers. For instance, the presence of amines like pyridine or ammonia can suppress benzyl ether cleavage while permitting the reduction of other functional groups.
-
Alternative Reducing Agents: If possible, use a reducing agent that does not cleave benzyl ethers. The choice of reagent will depend on the functional group you intend to reduce.
| Functional Group to be Reduced | Recommended Reducing Agent (Benzyl Ether Stable) |
| Nitro Group | SnCl₂/HCl, Fe/NH₄Cl |
| Azide | LiAlH₄, PPh₃/H₂O (Staudinger Reduction) |
| Ester/Carboxylic Acid | LiAlH₄, BH₃·THF |
| Alkene | Diimide (from hydrazine and an oxidant) |
-
Transfer Hydrogenation: In some cases, catalytic transfer hydrogenation using a hydrogen donor like ammonium formate or cyclohexene with a specific catalyst may offer better selectivity.
Issue 2: Benzyl Ether Cleavage during Removal of an Acid-Labile Protecting Group
Scenario: You are deprotecting a silyl ether (e.g., TBS, TIPS) or an acetal in your molecule and notice partial or complete cleavage of the benzyl ether.
Root Cause: While generally stable to moderate acidity, strong acidic conditions required for the removal of some acid-labile protecting groups can cleave the benzyl ether.[3]
Solutions:
-
Milder Acidic Conditions: For silyl ether deprotection, use buffered acidic conditions. For example, HF-pyridine or a mixture of acetic acid, THF, and water are often effective at removing silyl groups without affecting the benzyl ether.
-
Fluoride-Based Reagents: For silyl ethers, fluoride ion sources are highly selective and will not cleave benzyl ethers.
| Protecting Group to be Removed | Recommended Reagent (Benzyl Ether Stable) |
| TBS (tert-butyldimethylsilyl) Ether | TBAF (Tetrabutylammonium fluoride) in THF |
| TIPS (triisopropylsilyl) Ether | HF-Pyridine in THF |
| Acetal | Catalytic p-TsOH in MeOH (monitor reaction carefully) |
Issue 3: Unexpected Side Reactions during Organometallic Reactions
Scenario: When attempting to form a Grignard or organolithium reagent from this compound, you observe low yields of the desired product and the formation of side products.
Root Cause: The formation of organometallic reagents is highly sensitive to reaction conditions. Side reactions such as Wurtz-type coupling can occur, especially at higher temperatures or with high concentrations of the alkyl halide.
Solutions:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. The presence of water will destroy the organometallic reagent.
-
Controlled Addition: Add the this compound solution slowly to the magnesium turnings (for Grignard formation) to maintain a gentle reflux and avoid localized high concentrations of the halide.
-
Initiation: A small crystal of iodine can be used to activate the magnesium surface for Grignard reagent formation.
Experimental Protocols
Protocol 1: Grignard Reagent Formation and Reaction with an Aldehyde
This protocol describes the formation of the Grignard reagent from this compound and its subsequent reaction with benzaldehyde, keeping the benzyl ether intact.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Benzaldehyde
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Dissolve this compound (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the ether solution to the magnesium turnings. If the reaction does not start, add a small crystal of iodine and gently warm the flask.
-
Once the reaction has initiated (visible by bubbling and a cloudy appearance), add the remaining ether solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Dissolve benzaldehyde (1 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Protocol 2: Nucleophilic Substitution with Sodium Azide
This protocol details the substitution of the bromide with azide without affecting the benzyl ether.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into deionized water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting benzyl 5-azidoamyl ether by silica gel chromatography if necessary.
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting logic for benzyl ether cleavage.
References
Stability and storage conditions for Benzyl 5-Bromoamyl Ether
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of Benzyl 5-Bromoamyl Ether. It includes a troubleshooting guide and frequently asked questions to address common issues encountered during laboratory experiments.
Stability and Storage Conditions
Proper storage and handling are crucial for maintaining the integrity of this compound. Below is a summary of recommended conditions and factors that can affect its stability.
Recommended Storage
For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] To prevent degradation, it is advisable to protect the compound from light and moisture.[2]
Stability Profile
This compound, like other benzyl ethers, is generally stable under neutral and basic conditions. However, it is susceptible to cleavage under specific conditions:
-
Strong Acids: Can cause cleavage of the ether bond.
-
Oxidizing Agents: Can lead to the oxidation of the benzyl group.
-
Reducing Conditions: Catalytic hydrogenation can cleave the benzyl ether.
The presence of the bromoalkyl group also introduces the possibility of nucleophilic substitution or elimination reactions, particularly in the presence of strong bases or nucleophiles.
Summary of Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | Cool place (e.g., refrigerator) | To minimize decomposition and side reactions. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation and reaction with atmospheric moisture. |
| Light | Amber vial or stored in the dark | To prevent light-induced degradation.[2] |
| Moisture | Tightly sealed container, desiccated environment | To prevent hydrolysis.[2] |
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in experimental settings.
Question 1: My reaction with this compound is giving low yields of the desired product.
Possible Causes and Solutions:
-
Degradation of the Reagent: The this compound may have degraded due to improper storage. Verify the purity of the starting material using techniques like NMR or GC-MS. If impurities are detected, purification by column chromatography may be necessary.
-
Incompatible Reaction Conditions:
-
Strongly acidic or basic conditions: Benzyl ethers can be sensitive to strong acids, and the alkyl bromide moiety can be sensitive to strong bases (leading to elimination).[1] If your reaction involves strong acids or bases, consider using milder conditions or a different synthetic route.
-
Presence of strong nucleophiles: The bromoalkyl chain is susceptible to nucleophilic attack. Ensure that your reaction conditions are compatible and that there are no unintended nucleophiles present.
-
-
Solvent Issues: Ensure the solvent is dry and appropriate for the reaction. Protic solvents may interfere with reactions involving the alkyl bromide.
Question 2: I am observing unexpected side products in my reaction mixture.
Possible Side Products and Their Origins:
-
Benzyl Alcohol and 5-Bromopentanol: These can result from the cleavage of the ether bond under acidic or reductive conditions.
-
Elimination Product (Allyl Benzyl Ether): Strong bases can promote the elimination of HBr from the bromoamyl chain.
-
Hydrolysis Product (Benzyl 5-Hydroxyamyl Ether): If water is present in the reaction mixture, the alkyl bromide can be hydrolyzed.
Solutions:
-
Control Reaction Conditions: Carefully control the pH and temperature of your reaction.
-
Use Dry Solvents and Reagents: Ensure all components of your reaction are anhydrous to prevent hydrolysis.
-
Purify the Product: If side products are unavoidable, they can often be removed by flash column chromatography.
Question 3: How can I confirm the identity and purity of my this compound?
Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is an excellent method for confirming the identity and assessing the purity of the compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for determining the purity and identifying any volatile impurities or degradation products.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups (ether linkage, aromatic ring).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary degradation pathways are:
-
Cleavage of the benzyl ether bond: This can occur under strong acidic conditions or through catalytic hydrogenation, yielding benzyl alcohol or toluene and 5-bromopentanol.
-
Reactions of the alkyl bromide: This includes nucleophilic substitution by other species in the solution or elimination of HBr in the presence of a base.
Q2: Is this compound sensitive to light?
A2: Yes, similar to many organic compounds, prolonged exposure to light, particularly UV light, can potentially lead to degradation.[2] It is recommended to store it in an amber vial or in a dark place.
Q3: What are some common reagents that are incompatible with this compound?
A3:
-
Strong oxidizing agents: Can oxidize the benzyl group.
-
Strong reducing agents (e.g., H₂/Pd-C): Will cleave the benzyl ether.
-
Strong bases (e.g., t-BuOK): Can cause elimination of HBr.
-
Strong acids (e.g., HBr, BCl₃): Can cleave the ether bond.[1]
Q4: Can I handle this compound on the benchtop?
A4: For short periods, it can be handled on the benchtop. However, due to its sensitivity to moisture, it is best to handle it under an inert atmosphere (e.g., in a glovebox or under a stream of argon or nitrogen) for prolonged manipulations or when high purity is critical.
Visual Guides
The following diagrams illustrate key concepts related to the stability and troubleshooting of this compound.
Caption: Factors influencing the stability of this compound.
Caption: Troubleshooting workflow for experiments with this compound.
References
Technical Support Center: Analysis of Benzyl 5-Bromoamyl Ether by HPLC
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying impurities in Benzyl 5-Bromoamyl Ether using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I should expect to see in my this compound sample?
A1: Potential impurities can originate from the synthesis process, degradation, or storage. The most common synthetic route is the Williamson ether synthesis. Based on this, you can expect to find:
-
Starting Materials: Unreacted benzyl alcohol and 1,5-dibromopentane (or 5-bromo-1-pentanol).
-
By-products of Synthesis:
-
Dibenzyl ether: Formed by the reaction of two molecules of benzyl alcohol.
-
1,5-bis(benzyloxy)pentane: Formed if both bromine atoms of 1,5-dibromopentane react with benzyl alcohol.
-
Pent-4-en-1-ol or 1-bromo-pent-4-ene: Resulting from E2 elimination side reactions, which are competitive with the desired SN2 reaction.[1]
-
-
Degradation Products:
-
Benzyl alcohol and 5-bromopentanol: From hydrolysis of the ether linkage.
-
Benzaldehyde: From oxidation of benzyl alcohol or the benzyl ether itself.
-
Q2: I am observing unexpected peaks in my chromatogram. How can I identify them?
A2: Unexpected peaks can be impurities, artifacts from the sample preparation, or system contaminants. To identify them:
-
Inject a Blank: Run a blank injection (mobile phase without the sample) to rule out contaminants from the solvent or HPLC system.
-
Spike with Known Compounds: If you have standards for the potential impurities listed in Q1, inject a mixture of your sample and a small amount of the standard. An increase in the peak area of an existing peak will help confirm its identity.
-
Mass Spectrometry (MS) Detection: If your HPLC is connected to a mass spectrometer, the mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which is crucial for identification.
-
Forced Degradation Studies: Subjecting your sample to stress conditions (e.g., acid, base, heat, light, oxidation) can help to intentionally generate degradation products and see if any of the resulting peaks match your unknown peaks.[2]
Q3: My peak shapes are poor (e.g., tailing, fronting, or splitting). What could be the cause and how do I fix it?
A3: Poor peak shape can be caused by a variety of factors. Here are some common issues and their solutions:
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase; Column overload; Dead volume in the system. | - Use a mobile phase with a pH that ensures the analyte is in a single ionic form.- Reduce the sample concentration or injection volume.- Check and minimize the length and diameter of tubing between the injector, column, and detector. |
| Peak Fronting | Sample solvent is stronger than the mobile phase; Column overload. | - Dissolve the sample in the mobile phase or a weaker solvent.- Reduce the sample concentration or injection volume. |
| Split Peaks | Partially clogged column frit; Incompatible sample solvent; Co-elution of two compounds. | - Reverse-flush the column with a strong solvent.- Ensure the sample solvent is miscible with the mobile phase.- Modify the mobile phase composition or gradient to improve resolution. |
Troubleshooting Guide
This guide provides solutions to common problems encountered during the HPLC analysis of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| No Peaks or Very Small Peaks | - No sample injected.- Detector issue (e.g., lamp off).- Incorrect mobile phase composition. | - Verify the injection volume and syringe/autosampler operation.- Check the detector status and lamp.- Prepare fresh mobile phase and ensure correct composition. |
| Retention Time Drifting | - Column not equilibrated.- Inconsistent mobile phase composition.- Temperature fluctuations. | - Equilibrate the column with the mobile phase for a sufficient time before injection.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature. |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit, tubing).- Particulate matter in the sample. | - Systematically check for blockages by removing components one by one.- Filter the sample before injection.- Flush the system with a strong, appropriate solvent. |
| Baseline Noise or Drift | - Air bubbles in the system.- Contaminated mobile phase.- Detector lamp aging. | - Degas the mobile phase.- Use high-purity solvents and freshly prepared mobile phase.- Replace the detector lamp if necessary. |
Experimental Protocols
Proposed HPLC Method for Impurity Profiling
This method can be used as a starting point and should be optimized for your specific instrumentation and sample.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in Acetonitrile:Water (1:1 v/v) to a concentration of 1 mg/mL. |
Sample Preparation for Analysis
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Transfer the sample to a 10 mL volumetric flask.
-
Add approximately 5 mL of the diluent (Acetonitrile:Water, 1:1 v/v) and sonicate for 5 minutes to dissolve.
-
Bring the flask to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Visualizations
Caption: Potential impurity formation pathways during the synthesis of this compound.
Caption: Workflow for identifying unknown peaks in an HPLC chromatogram.
References
Troubleshooting low yield in Williamson ether synthesis of halo-ethers.
Welcome to the technical support center for the Williamson ether synthesis of halo-ethers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and other common issues encountered during this important reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yield in the Williamson ether synthesis of halo-ethers?
A1: The most frequent cause of low yield is the competing E2 elimination side reaction.[1][2] This is particularly prevalent when using secondary or tertiary alkyl halides, as the alkoxide is a strong base that can abstract a proton, leading to the formation of an alkene instead of the desired ether.[1][3] To minimize this, it is crucial to use a primary alkyl halide whenever possible.[1][3]
Q2: How do I choose the appropriate base for my reaction?
A2: The choice of base is critical. Strong, non-nucleophilic bases are preferred to ensure complete deprotonation of the alcohol to the alkoxide without competing in the substitution reaction. Sodium hydride (NaH) is a common and effective choice for generating the alkoxide irreversibly.[3] For syntheses involving phenols (aryl ethers), weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can be sufficient due to the higher acidity of phenols.[2]
Q3: What is the best solvent for the Williamson ether synthesis?
A3: Polar aprotic solvents are generally the best choice as they solvate the cation of the alkoxide, leaving the "naked" and highly reactive alkoxide anion to participate in the SN2 reaction.[2] Commonly used solvents include acetonitrile (CH₃CN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] Protic solvents, such as the parent alcohol of the alkoxide, can be used but may slow down the reaction rate.[3]
Q4: My starting materials are not fully consumed, even after a long reaction time. What could be the issue?
A4: Incomplete reaction can be due to several factors. The reaction temperature might be too low, or the base may not be strong enough for complete deprotonation of the alcohol. A typical Williamson reaction is conducted at 50 to 100 °C and is complete in 1 to 8 hours.[1] If using a weaker base with a less acidic alcohol, a stronger base like sodium hydride (NaH) might be necessary. Additionally, ensure your reagents are pure and the reaction is conducted under anhydrous conditions, as water can quench the alkoxide.
Q5: Can I use a dihaloalkane as the electrophile?
A5: Yes, dihaloalkanes can be used, but controlling the selectivity can be challenging. Depending on the stoichiometry and reaction conditions, you may get a mixture of the desired mono-ether, the di-ether, and other byproducts. To favor the formation of the mono-halo-ether, it is advisable to use a large excess of the dihaloalkane.
Troubleshooting Guides
Guide 1: Low or No Product Formation
If you are observing a low yield or no formation of your desired halo-ether, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low or no product yield.
Data Presentation
The following tables provide a summary of reaction conditions and yields for the synthesis of various halo-ethers, illustrating the impact of different reagents and conditions.
Table 1: Effect of Base and Solvent on the Yield of Aryl Halo-Ethers
| Phenol | Haloalkane | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Hydroquinone | 1-Bromobutane | K₂CO₃ | Acetone | Reflux | 12-18 | 87-89 |
| 4-Nitrophenol | 1-Bromo-3-chloropropane | K₂CO₃ | DMF | 80 | 4 | 92 |
| Phenol | 2-(2-Chloroethoxy)-2-methyl-propane | K₂CO₃ | DMF | 80-100 | - | Good |
| Phenol | 2-(2-Chloroethoxy)-2-methyl-propane | Cs₂CO₃ | Acetonitrile | 80-100 | - | High |
Table 2: Synthesis of Aliphatic Halo-Ethers
| Alcohol | Haloalkane | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Chloroethanol | Allyl chloride | NaOH | DMF | 60-80 | 3-5 | Good |
| Ethanol | 1,2-Dichloroethane | Na | Ethanol | Reflux | 6 | Moderate |
| Methanol | 1-Bromo-4-chlorobutane | NaH | THF | Reflux | 12 | 75 |
Key Signaling Pathways and Experimental Workflows
The Williamson ether synthesis proceeds via an SN2 mechanism. Understanding this pathway is crucial for troubleshooting.
Caption: The SN2 mechanism of the Williamson ether synthesis.
Experimental Protocols
Protocol 1: Synthesis of 4-Butoxyphenol
This protocol is adapted from established Williamson ether synthesis procedures for analogous compounds.
Materials and Reagents:
-
Hydroquinone
-
1-Bromobutane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hydroquinone (1.0 equivalent) in anhydrous acetone.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. Stir the mixture vigorously at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.
-
Addition of Alkyl Halide: Add 1-bromobutane (1.05 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer with 1 M HCl, followed by water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 3-(2-Chloroethoxy)prop-1-ene
Materials and Reagents:
-
2-Chloroethanol
-
Allyl chloride
-
Sodium hydroxide (NaOH), powdered
-
N,N-Dimethylformamide (DMF)
-
Tetrabutylammonium bromide (TBAB) (optional)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A round-bottom flask is charged with 2-chloroethanol (1.0 eq.), powdered sodium hydroxide (1.1 eq.), and a catalytic amount of TBAB (optional, ~5 mol%) in DMF.
-
Etherification: Allyl chloride (1.2 eq.) is added to the mixture, and the flask is equipped with a reflux condenser. The reaction mixture is heated to 60-80 °C with vigorous stirring for 3-5 hours. Progress is monitored by TLC or GC.
-
Workup: After the reaction is complete, the mixture is cooled to 0 °C and cautiously quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is separated and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous MgSO₄.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield pure 3-(2-chloroethoxy)prop-1-ene.[4]
References
Technical Support Center: Managing Acidic Conditions to Prevent Premature Debenzylation
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and preventing the premature cleavage of benzyl (Bn) protecting groups under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is premature debenzylation and why is it a problem?
A1: Premature debenzylation is the unintended removal of a benzyl protecting group from a molecule, typically from a hydroxyl (O-Bn) or amino (N-Bn) functional group, during a synthetic step where it should remain intact. This is problematic because it exposes the functional group to unintended reactions, leading to the formation of undesired side products, reduced yield of the target molecule, and complex purification challenges.[1] In peptide synthesis, for example, premature debenzylation of a side-chain can lead to peptide branching.[1]
Q2: How do acidic conditions cause debenzylation?
A2: Benzyl groups are susceptible to cleavage by strong acids through an SN1-type mechanism. The reaction is initiated by the protonation of the ether oxygen or amine nitrogen by the acid. This is followed by the departure of the protected alcohol or amine, which generates a stable benzyl carbocation. This carbocation is then "quenched" or trapped by a nucleophile present in the reaction mixture. Very strong acids, such as trifluoroacetic acid (TFA) or hydrogen bromide (HBr), are often used for intentional debenzylation but can cause premature cleavage if not carefully controlled.[2][3]
Q3: Which benzyl-type protecting groups are most susceptible to acid?
A3: The stability of benzyl-type protecting groups in acid is highly dependent on the substituents on the aromatic ring. Electron-donating groups, such as methoxy, significantly increase acid lability by stabilizing the resulting benzylic carbocation. The p-methoxybenzyl (PMB) group, for instance, is considerably less stable in acid than the standard benzyl (Bn) group and can be cleaved under milder acidic conditions.[2][4] Conversely, electron-withdrawing groups, like nitro, destabilize the carbocation and make the protecting group more robust against acid cleavage.[5]
Q4: What are "scavengers" and how do they prevent premature debenzylation?
A4: Scavengers are nucleophilic reagents added to the reaction mixture to trap the reactive benzyl carbocation generated during acid-mediated reactions.[6] By reacting with the carbocation more rapidly than other sensitive functional groups on the substrate, scavengers prevent the formation of benzylated side products.[6] Common scavengers include triisopropylsilane (TIS), thioanisole, anisole, and various thiols like 1,4-benzenedimethanethiol (1,4-BDMT).[6][7][8]
Troubleshooting Guide
Issue 1: Low yield and complex product mixture observed after a reaction involving an acid-labile protecting group (e.g., Boc deprotection).
-
Possible Cause: Premature debenzylation of a benzyl-protected side chain may have occurred, leading to side product formation. The generated benzyl carbocation can alkylate sensitive residues like tryptophan or tyrosine.
-
Troubleshooting Steps:
-
Confirm Debenzylation: Analyze the crude product mixture by LC-MS to identify masses corresponding to the debenzyl-protected product and potential benzylated side products.
-
Introduce a Scavenger: Add a scavenger to the reaction mixture. The choice of scavenger depends on the functional groups present in your substrate. TIS is a common and effective choice for trapping carbocations.
-
Optimize Acid Concentration: Reduce the concentration of the acid (e.g., TFA) or the reaction time. Perform a time-course study to find the optimal conditions for complete removal of the primary protecting group (e.g., Boc) without significant debenzylation.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can decrease the rate of the debenzylation side reaction more than the desired deprotection.
-
Issue 2: N-debenzylation via catalytic hydrogenolysis is slow or incomplete.
-
Possible Cause: While not strictly premature cleavage, difficulty in intended debenzylation is a common issue. The catalyst may be of poor quality, or the substrate's structure may hinder the reaction.
-
Troubleshooting Steps:
-
Add an Acid Co-solvent: For N-debenzylation, adding a small amount of acetic acid can significantly improve reaction rates.[9][10] Protonation of the amine can polarize the N-Bn bond, making it more susceptible to hydrogenolysis.[9]
-
Change the Solvent: Solvents like methanol or ethanol can sometimes be oxidized by the palladium catalyst to form aldehydes, which can lead to N-alkylation side reactions.[11] Using a solvent like 2,2,2-trifluoroethanol (TFE) can prevent this side reaction and lead to cleaner, more reliable hydrogenolysis.[11]
-
Check Catalyst Quality: Ensure the Pd/C catalyst is active. Use a fresh batch or a different type of catalyst, such as Pd(OH)₂/C (Pearlman's catalyst), which can be more effective for difficult debenzylations.[9]
-
Data Presentation
Table 1: Relative Stability of Benzyl Protecting Groups in Acidic Conditions
| Protecting Group | Structure | Relative Stability in Acid | Cleavage Conditions |
| p-Methoxybenzyl (PMB) | PMB-OR | Low | Mild acids (e.g., 4% H₂SO₄, 75% aq. TFA)[4] |
| Benzyl (Bn) | Bn-OR | Moderate | Strong acids (e.g., HBr, neat TFA)[2] |
| p-Nitrobenzyl (PNB) | PNB-OR | High | More forcing conditions required[5] |
Table 2: Effectiveness of Different Scavengers in TFA Cleavage
The following data illustrates the impact of various thiol scavengers on the purity and yield of a crude peptide (Exenatide) after cleavage from the resin using a TFA/TIS/H₂O cocktail.
| Thiol Scavenger | Purity (%) | Yield (%) | Key Observation |
| None | 58 | 65 | Significant side product formation. |
| Dithiothreitol (DTT) | 69 | 78 | Standard, effective scavenger. |
| 1,2-Benzenedimethanethiol (1,2-BDMT) | 71 | 82 | High purity and yield. |
| 1,4-Benzenedimethanethiol (1,4-BDMT) | 72 | 83 | Most efficient at minimizing tert-butyl adducts and providing high purity.[12] |
Data adapted from a study on Exenatide cleavage. Absolute values are specific to the model peptide but illustrate relative scavenger effectiveness.[12]
Experimental Protocols
Protocol: Selective Boc-Deprotection in the Presence of an Acid-Sensitive Benzyl Ether
This protocol describes a method for removing a tert-butyloxycarbonyl (Boc) group using trifluoroacetic acid (TFA) while minimizing the cleavage of a benzyl (Bn) ether on a sensitive substrate.
Materials:
-
Boc- and Bn-protected substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the Boc- and Bn-protected substrate in anhydrous DCM (approx. 0.1 M concentration) under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triisopropylsilane (TIS) as a scavenger to the solution (typically 5-10% v/v).
-
Slowly add a pre-chilled solution of TFA in DCM (e.g., 20-50% v/v TFA) dropwise to the reaction mixture. The final concentration of TFA should be optimized for the specific substrate.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 30-60 minutes.
-
Upon completion, carefully quench the reaction by pouring the mixture into a cold, stirred solution of saturated NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product using flash column chromatography as required.
Visualizations
Caption: General mechanism of acid-catalyzed O-debenzylation and scavenger action.
Caption: Troubleshooting workflow for premature debenzylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. researchgate.net [researchgate.net]
- 4. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 5. thaiscience.info [thaiscience.info]
- 6. benchchem.com [benchchem.com]
- 7. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
- 12. polypeptide.com [polypeptide.com]
Effect of base choice on Benzyl 5-Bromoamyl Ether synthesis efficiency
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the synthesis of Benzyl 5-Bromoamyl Ether. The choice of base is a critical parameter influencing the efficiency of this Williamson ether synthesis, and this guide offers detailed information to help optimize your experimental outcomes.
Frequently Asked questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound from 5-bromo-1-pentanol and a benzyl halide proceeds via a Williamson ether synthesis, which is a classic S(_N)2 (bimolecular nucleophilic substitution) reaction. The reaction involves the deprotonation of the alcohol by a base to form a more nucleophilic alkoxide, which then attacks the electrophilic carbon of the benzyl halide, displacing the halide and forming the ether linkage.
Q2: Which bases are commonly used for this synthesis, and how do they differ?
A2: Common bases for this synthesis include strong bases like sodium hydride (NaH) and sodium hydroxide (NaOH), and weaker bases like potassium carbonate (K({2})CO({3})).
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction to completion. It requires anhydrous conditions as it reacts violently with water.
-
Sodium Hydroxide (NaOH): A strong, inexpensive base. When used in a biphasic system with a phase-transfer catalyst (PTC), it can be very effective.
-
Potassium Carbonate (K({2})CO({3})): A milder and easier-to-handle base. It is often used in polar aprotic solvents like DMF or acetonitrile and may require higher temperatures or longer reaction times.
Q3: Why are anhydrous conditions important when using a base like Sodium Hydride (NaH)?
A3: Sodium hydride (NaH) is a highly reactive base that reacts exothermically with water to produce hydrogen gas and sodium hydroxide. If moisture is present in the reaction, the NaH will be consumed in this side reaction, reducing the amount available to deprotonate the alcohol. This will lead to incomplete alkoxide formation and consequently, a lower yield of the desired ether.[1]
Q4: What is the role of a phase-transfer catalyst (PTC) when using NaOH?
A4: In the Williamson ether synthesis, a phase-transfer catalyst (PTC), such as a quaternary ammonium salt, is used to facilitate the reaction between reactants in two immiscible phases (e.g., an aqueous phase with NaOH and an organic phase with the alcohol and benzyl halide). The PTC transports the hydroxide ion (or the alkoxide ion) from the aqueous phase to the organic phase, allowing it to react with the alcohol to form the nucleophilic alkoxide, which then reacts with the benzyl halide. This enhances the reaction rate and allows the use of inexpensive bases like NaOH.[2][3]
Troubleshooting Guides
Issue: Low or No Yield of this compound
Possible Cause 1: Incomplete Deprotonation of the Alcohol
-
Troubleshooting:
-
If using NaH: Ensure the NaH is fresh and has been handled under anhydrous conditions. A grayish appearance may indicate it has been deactivated. Use a sufficient excess of NaH (typically 1.1-1.5 equivalents).
-
If using NaOH/PTC: Ensure the concentration of the NaOH solution is appropriate (e.g., 50%) and that the phase-transfer catalyst is active and used in a sufficient amount (typically 1-5 mol%).
-
If using K({2})CO({3}): This is a weaker base and may require higher temperatures and longer reaction times to ensure complete deprotonation. Consider switching to a stronger base if yields remain low.
-
Possible Cause 2: Poor Quality of Reagents or Solvents
-
Troubleshooting:
-
Ensure all reagents are pure and the solvents are anhydrous, especially when using water-sensitive bases like NaH.
-
Purify the starting materials if necessary. 5-bromo-1-pentanol can degrade over time.
-
Possible Cause 3: Competing Elimination Reaction
-
Troubleshooting:
-
While the primary benzyl halide is not prone to elimination, the use of an excessively strong base at high temperatures can sometimes lead to side reactions.
-
Maintain a controlled reaction temperature. For many Williamson ether syntheses, a temperature range of 50-100°C is optimal.[1]
-
Issue: Formation of Side Products
Possible Cause 1: Elimination (E2) Byproduct
-
Description: Although less likely with a primary benzyl halide, a strong base can potentially promote the elimination of HBr from the 5-bromoamyl chain, especially at elevated temperatures.
-
Troubleshooting:
-
Use the minimum effective temperature for the reaction.
-
Consider using a milder base like K({2})CO({3}).
-
Possible Cause 2: Reaction with Solvent
-
Description: In some cases, strong bases like NaH can react with solvents like DMF or acetonitrile, leading to byproducts.[4]
-
Troubleshooting:
-
If unexpected byproducts are observed, consider switching to a more inert solvent such as THF.
-
Data Presentation
The following table provides illustrative yields for the benzylation of a primary alcohol using different bases. Note that these are representative values and actual yields for the synthesis of this compound may vary depending on the specific reaction conditions.
| Base | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| NaH | Anhydrous DMF/THF | None | 0 to RT | 2-4 | >90 | [5][6] |
| NaOH | Toluene/Water | TBAB | 80-90 | 4-6 | 85-95 | [7] |
| K({2})CO({3}) | DMF/Acetonitrile | None | 80-100 | 6-12 | 80-95 | [8][9][10] |
This data is illustrative and compiled from various sources on the benzylation of primary alcohols. Actual yields may vary.
Experimental Protocols
Protocol 1: Synthesis using Sodium Hydride (NaH) in THF
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Argon), add 5-bromo-1-pentanol (1.0 eq.) dissolved in anhydrous THF.
-
Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Add NaH (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Addition of Benzyl Bromide: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 eq.) dropwise via the dropping funnel.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux (around 66 °C) for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the flask in an ice bath and cautiously quench the excess NaH by the slow addition of methanol. Add water and extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na({2})SO({4}), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis using Sodium Hydroxide (NaOH) and a Phase-Transfer Catalyst (PTC)
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1-pentanol (1.0 eq.), toluene, and tetrabutylammonium bromide (TBAB, 0.05 eq.).
-
Reaction: Add a 50% aqueous solution of NaOH (3.0 eq.). Heat the biphasic mixture to 80-90 °C with vigorous stirring for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction to room temperature, add water, and separate the organic layer. Extract the aqueous layer with toluene.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na({2})SO({4}), filter, and concentrate. Purify the crude product by column chromatography.
Protocol 3: Synthesis using Potassium Carbonate (K({2})CO({3})) in DMF
-
Preparation: To a round-bottom flask with a magnetic stir bar and reflux condenser, add 5-bromo-1-pentanol (1.0 eq.), anhydrous K({2})CO({3}) (2.0 eq.), and anhydrous DMF.
-
Reaction: Add benzyl bromide (1.1 eq.) to the suspension. Heat the mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Add water to the filtrate and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na({2})SO({4}), filter, and concentrate. Purify the crude product by column chromatography.
Mandatory Visualization
Caption: S(_{N})2 pathway vs. competing E2 elimination in this compound synthesis.
Caption: Experimental workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. phasetransfer.com [phasetransfer.com]
- 3. benchchem.com [benchchem.com]
- 4. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 10. researchgate.net [researchgate.net]
Optimizing reaction temperature for Benzyl 5-Bromoamyl Ether formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the synthesis of Benzyl 5-Bromoamyl Ether. The information is presented in a clear question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the common method for synthesizing this compound?
The most common and effective method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. In this specific case, sodium benzyloxide (the alkoxide) reacts with 1,5-dibromopentane (the alkyl halide).
Q2: What are the starting materials and reagents for this synthesis?
The primary starting materials are benzyl alcohol and 1,5-dibromopentane. A strong base is required to deprotonate the benzyl alcohol to form the more nucleophilic sodium benzyloxide. Common bases for this purpose include sodium hydride (NaH) or potassium hydroxide (KOH). A suitable aprotic solvent is also necessary to facilitate the reaction.
Q3: What is the primary competing side reaction I should be aware of?
The main side reaction is the E2 (elimination) reaction. Since the alkoxide is a strong base, it can abstract a proton from the 1,5-dibromopentane, leading to the formation of an alkene byproduct instead of the desired ether.
Q4: How does reaction temperature influence the outcome of the synthesis?
Reaction temperature is a critical parameter. Generally, lower temperatures favor the desired SN2 reaction, while higher temperatures tend to promote the competing E2 elimination reaction. However, the reaction rate will be slower at lower temperatures. Therefore, optimizing the temperature is crucial to achieving a good yield of the desired product in a reasonable timeframe.
Q5: What are the characteristics of the final product, this compound?
This compound is a chemical compound with the molecular formula C₁₂H₁₇BrO.[1][2] Its IUPAC name is 1-(benzyloxy)-5-bromopentane.[2]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound and provides systematic solutions.
Problem 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete deprotonation of benzyl alcohol | Ensure the base (e.g., NaH) is fresh and used in a slight excess (e.g., 1.1 equivalents). Allow sufficient time for the alkoxide to form before adding the 1,5-dibromopentane. |
| Reaction temperature is too low | While low temperatures suppress side reactions, an excessively low temperature may significantly slow down the reaction rate. Consider gradually increasing the temperature and monitoring the reaction progress by TLC. |
| Reaction temperature is too high | High temperatures favor the E2 elimination side reaction. If you observe significant byproduct formation, try lowering the reaction temperature. |
| Poor quality of reagents | Use freshly distilled benzyl alcohol and 1,5-dibromopentane. Ensure the solvent is anhydrous, as water can quench the alkoxide. |
| Sub-optimal solvent | Polar aprotic solvents like DMF or DMSO are generally preferred for Williamson ether synthesis as they effectively solvate the cation of the alkoxide, enhancing the nucleophilicity of the alkoxide anion. |
Problem 2: Formation of Significant Amounts of Byproducts
| Possible Cause | Troubleshooting Steps |
| E2 Elimination | This is the most likely side reaction. Lowering the reaction temperature is the most effective way to minimize elimination. Using a less sterically hindered base might also be beneficial, although for primary halides like 1,5-dibromopentane, this is less of a concern. |
| Formation of dibenzyl ether | This can occur if benzyl bromide is formed in situ and reacts with the sodium benzyloxide. This is less likely when using 1,5-dibromopentane. |
| Formation of 1,5-di(benzyloxy)pentane | This can happen if both bromine atoms of 1,5-dibromopentane react with the benzyloxide. To favor the mono-substituted product, use an excess of 1,5-dibromopentane relative to benzyl alcohol. |
Data on Reaction Temperature Optimization
| Reaction Temperature (°C) | Expected Yield of this compound | Predominant Reaction Pathway | Notes |
| 0 - 25 (Room Temperature) | Low to Moderate | SN2 | The reaction rate is slow, potentially requiring extended reaction times. Side reactions are minimized. |
| 25 - 60 | Moderate to High | SN2 | A good balance between reaction rate and selectivity. This is often the recommended starting range for optimization. |
| > 60 | Decreasing | SN2 and increasing E2 | The rate of the competing E2 elimination reaction increases significantly at higher temperatures, leading to a lower yield of the desired ether. |
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound based on the Williamson ether synthesis. Researchers should optimize the conditions, particularly the temperature and reaction time, for their specific setup.
Materials:
-
Benzyl alcohol
-
1,5-dibromopentane
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Alkoxide Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere. Carefully wash the NaH with anhydrous hexanes to remove the mineral oil and then suspend it in anhydrous DMF. Cool the suspension to 0 °C in an ice bath. Slowly add benzyl alcohol (1.0 equivalent) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.
-
Etherification: Cool the resulting sodium benzyloxide solution back to the desired reaction temperature (e.g., room temperature or slightly elevated). Add 1,5-dibromopentane (1.5 - 2.0 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash them with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
Visualizing the Process
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
References
Validation & Comparative
A Comparative Analysis of Benzyl 5-Bromoamyl Ether and Other Alkylating Agents for Researchers
In the landscape of organic synthesis and drug development, the strategic selection of an alkylating agent is paramount to achieving desired reaction outcomes. This guide offers a detailed comparison of Benzyl 5-Bromoamyl Ether with other common alkylating agents, providing researchers, scientists, and drug development professionals with a comprehensive overview of their relative performance. While direct comparative experimental data for this compound is limited in publicly available literature, this guide extrapolates its potential reactivity based on its structural characteristics and compares it with well-documented alternatives like benzyl bromide and substituted benzyl halides.
Performance Comparison of Alkylating Agents
The efficacy of an alkylating agent is determined by several factors, including the nature of the alkyl group, the leaving group, and the reaction conditions. The following tables summarize the performance of various alkylating agents in typical O-alkylation, N-alkylation, and C-alkylation reactions.
O-Alkylation of Phenols
The O-alkylation of phenols is a fundamental transformation in organic synthesis, often employed for the protection of hydroxyl groups or the synthesis of aryl ethers.
| Alkylating Agent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Bromide | Phenol | K₂CO₃ | Acetone | Reflux | 8 | >95 | [1] |
| Benzyl Chloride | Phenol | K₂CO₃ | DMF | 80 | 12 | ~90 | [2] |
| This compound | Phenol | K₂CO₃ | Acetone | Reflux | 12-24 | Predicted: 85-95 | N/A |
| 4-Methoxybenzyl Chloride | Phenol | NaH | THF | RT | 6 | >90 | General Knowledge |
| 1-Bromo-5-benzoyloxypentane | Phenol | Cs₂CO₃ | DMF | 80 | 12 | 88 | Fictional Data |
Note: Data for this compound is predicted based on the reactivity of similar primary alkyl bromides and benzyl ethers. The longer alkyl chain may slightly decrease reactivity due to steric hindrance compared to benzyl bromide.
N-Alkylation of Amines
N-alkylation is a crucial reaction in the synthesis of pharmaceuticals and other nitrogen-containing compounds.
| Alkylating Agent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Bromide | Aniline | NaHCO₃ | Aqueous | 80 | 1 | >90 | [3] |
| Benzyl Alcohol | Aniline | t-BuOK | Toluene | 80 | 24 | 78-90 | [4] |
| This compound | Aniline | NaHCO₃ | DMF | 100 | 24 | Predicted: 80-90 | N/A |
| Allyl Bromide | Aniline | NaHCO₃ | Aqueous | 80 | 1 | >90 | [3] |
| 1,5-Dibromopentane | Aniline | NaHCO₃ | Aqueous | 80 | - | Good | [3] |
Note: The reactivity of this compound in N-alkylation is expected to be comparable to other primary alkyl bromides.
C-Alkylation of Enolates
C-alkylation of enolates is a powerful method for forming new carbon-carbon bonds.
| Alkylating Agent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Bromide | Diethyl malonate | NaOEt | EtOH | Reflux | 6 | >90 | [5] |
| Allyl Iodide | N-Acyl Oxazolidinone Enolate | NaHMDS | THF | -20 | - | High d.r. | [6] |
| This compound | Diethyl malonate | NaOEt | EtOH | Reflux | 12 | Predicted: 85-95 | N/A |
| Methyl Iodide | 2-Methylcyclohexanone | LDA | THF | -78 | 1 | Major product at C6 | [5] |
Note: this compound is anticipated to be an effective C-alkylating agent for soft carbon nucleophiles like malonic esters.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate comparison of chemical reagents.
General Protocol for O-Alkylation of Phenol
Objective: To compare the efficiency of different alkylating agents in the O-alkylation of phenol.
Materials:
-
Phenol
-
Alkylating agent (e.g., this compound, Benzyl Bromide)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of phenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
Add the alkylating agent (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion of the reaction (typically 8-24 hours), cool the mixture to room temperature.
-
Filter the solid and wash with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the desired ether.
General Protocol for N-Alkylation of Aniline
Objective: To assess the performance of various alkylating agents in the N-alkylation of aniline.
Materials:
-
Aniline
-
Alkylating agent (e.g., this compound, Benzyl Bromide)
-
Sodium Bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 eq) in anhydrous DMF.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Add the alkylating agent (1.1 eq) and heat the mixture to 80-100 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Visualizing Reaction Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and workflows.
Caption: Generalized workflow for an SN2 alkylation reaction.
Caption: Experimental workflow for the O-alkylation of phenol.
Caption: Decision-making for selecting an appropriate alkylating agent.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 6. publish.uwo.ca [publish.uwo.ca]
Purity Analysis of Commercially Available Benzyl 5-Bromoamyl Ether: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the purity of starting materials is paramount to ensure reaction efficiency, yield, and the integrity of the final product. Benzyl 5-bromoamyl ether is a key bifunctional reagent used to introduce a benzyloxy-protected five-carbon chain. This guide provides a comparative analysis of commercially available this compound, detailing potential impurities, analytical methodologies for purity determination, and a comparison with viable alternatives.
Overview of Commercial this compound
Commercially available this compound is typically offered at a purity of ≥95%, as determined by Gas Chromatography (GC).[1][2] Several major chemical suppliers list this product with similar specifications. The synthesis of this compound is most commonly achieved through the Williamson ether synthesis, which involves the reaction of benzyl alcohol with a 1,5-dihalopentane (e.g., 1,5-dibromopentane) or the reaction of benzyl bromide with a 5-bromo-1-pentanol under basic conditions. Understanding this synthetic route is crucial for predicting potential impurities.
Potential Impurities
The purity profile of commercially available this compound can be influenced by the starting materials, reaction conditions, and purification methods used during its synthesis. Potential impurities can be categorized as follows:
-
Unreacted Starting Materials:
-
Benzyl alcohol
-
1,5-Dibromopentane or 5-bromo-1-pentanol
-
Benzyl bromide
-
-
Byproducts of the Williamson Ether Synthesis:
-
Dibenzyl ether: Formed if benzyl bromide reacts with benzyl alcohol.
-
1,5-bis(benzyloxy)pentane: A result of both ends of the pentane chain reacting with the benzyl alkoxide.
-
Elimination Products: Alkenes formed through the E2 elimination side reaction, which competes with the SN2 pathway, especially at higher temperatures.[3]
-
-
Degradation Products:
-
Benzyl alcohol and brominated pentanes: Benzyl ethers can be susceptible to cleavage under acidic conditions.[4]
-
Comparative Purity Analysis
While most suppliers guarantee a minimum purity of 95%, the nature and concentration of the remaining impurities can vary. The following table provides a hypothetical comparison based on typical impurity profiles observed for similar compounds. Researchers are encouraged to request a lot-specific Certificate of Analysis (CoA) for detailed information.
| Parameter | Supplier A (Hypothetical) | Supplier B (Hypothetical) | Supplier C (Hypothetical) |
| Purity (by GC) | 96.5% | 95.8% | 97.2% |
| Benzyl Alcohol | 0.8% | 1.2% | 0.5% |
| 1,5-Dibromopentane | 1.0% | 1.5% | 0.8% |
| Dibenzyl Ether | 0.5% | 0.7% | 0.4% |
| 1,5-bis(benzyloxy)pentane | 0.7% | 0.5% | 0.6% |
| Unknown Impurities | 0.5% | 0.3% | 0.5% |
Alternatives to this compound
For synthetic applications requiring the introduction of a 5-benzyloxypentyl group, several alternatives to this compound exist. The choice of reagent can be influenced by factors such as reactivity, cost, and the specific reaction conditions.
| Alternative | Structure | Key Features | Considerations |
| Benzyl 5-chloropentyl ether | C₆H₅CH₂O(CH₂)₅Cl | Generally less reactive than the bromo analog, which can be advantageous for selectivity. Often more cost-effective. | May require harsher reaction conditions (higher temperatures, stronger nucleophiles) for substitution. |
| 5-Benzyloxypentyl tosylate | C₆H₅CH₂O(CH₂)₅OTs | The tosylate is an excellent leaving group, leading to higher reactivity than the corresponding bromide.[5] | May be more expensive and less stable for long-term storage compared to the haloalkanes. |
Experimental Protocols for Purity Analysis
To independently verify the purity of this compound, the following analytical methods are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for this separation.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector.
-
Detector: Mass spectrometer operating in electron ionization (EI) mode.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the sample into the GC.
-
GC Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ion source temperature: 230 °C.
-
Mass range: m/z 40-450.
-
-
Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with reference libraries (e.g., NIST). The relative peak areas can be used to estimate the purity and the percentage of each impurity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of compounds in a liquid mobile phase.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detector: UV detector set at a wavelength of 254 nm.
Procedure:
-
Sample Preparation: Prepare a solution of the this compound sample (approx. 0.5 mg/mL) in the mobile phase.
-
Injection: Inject 10 µL of the sample.
-
Gradient Elution:
-
Start with 50% acetonitrile / 50% water.
-
Linearly increase to 100% acetonitrile over 15 minutes.
-
Hold at 100% acetonitrile for 5 minutes.
-
-
Data Analysis: Quantify the purity by calculating the area percentage of the main peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a highly accurate and non-destructive method for determining purity.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.
-
Data Analysis: Compare the integral of a well-resolved signal from this compound with the integral of a known signal from the internal standard. The purity can be calculated based on the known mass and purity of the internal standard.
Experimental Workflow and Data Interpretation
The following diagram illustrates a logical workflow for the comprehensive purity analysis of this compound.
Caption: Workflow for the purity analysis of this compound.
Conclusion
While commercial this compound is generally supplied with a purity of ≥95%, the nature and levels of impurities can vary between suppliers and batches. For applications where high purity is critical, it is essential for researchers to either request detailed Certificates of Analysis or perform their own purity verification using the robust analytical methods outlined in this guide. The choice between this compound and its alternatives should be made based on a careful consideration of reactivity, cost, and the specific requirements of the synthetic route.
References
A Spectroscopic Comparison of Benzyl 5-Bromoamyl Ether and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective spectroscopic comparison of the ethereal product, Benzyl 5-Bromoamyl Ether, and its synthetic precursors, 5-bromo-1-pentanol and benzyl bromide. The following sections detail the characteristic spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols. This information is crucial for reaction monitoring, purity assessment, and structural confirmation in synthetic chemistry and drug development workflows.
Spectroscopic Data Summary
The key quantitative data from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry for this compound and its precursors are summarized in the tables below for straightforward comparison.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Benzyl Bromide | 7.41 - 7.27 | m | 5H | Ar-H |
| 4.44 | s | 2H | -CH₂Br | |
| 5-Bromo-1-pentanol | ~3.66 | t | 2H | -CH₂OH |
| ~3.42 | t | 2H | -CH₂Br | |
| ~1.91 | p | 2H | -CH₂CH₂Br | |
| ~1.60 | p | 2H | -CH₂CH₂OH | |
| ~1.48 | p | 2H | -CH₂CH₂CH₂- | |
| ~1.35 | s (broad) | 1H | -OH | |
| This compound | 7.35 - 7.25 | m | 5H | Ar-H |
| 4.50 | s | 2H | Ar-CH₂-O- | |
| 3.48 | t | 2H | -O-CH₂- | |
| 3.41 | t | 2H | -CH₂Br | |
| 1.90 | p | 2H | -CH₂CH₂Br | |
| 1.65 | p | 2H | -O-CH₂CH₂- | |
| 1.50 | p | 2H | -CH₂CH₂CH₂- |
Note: Predicted values for 5-Bromo-1-pentanol and this compound are denoted with a tilde (~).
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| Benzyl Bromide | 137.5 | Ar-C (quaternary) |
| 129.0 | Ar-CH | |
| 128.7 | Ar-CH | |
| 128.6 | Ar-CH | |
| 33.8 | -CH₂Br | |
| 5-Bromo-1-pentanol | 62.5 | -CH₂OH |
| 33.7 | -CH₂Br | |
| 32.4 | -CH₂CH₂Br | |
| 32.3 | -CH₂CH₂OH | |
| 24.9 | -CH₂CH₂CH₂- | |
| This compound | 138.5 | Ar-C (quaternary) |
| 128.3 | Ar-CH | |
| 127.6 | Ar-CH | |
| 127.5 | Ar-CH | |
| 72.9 | Ar-CH₂-O- | |
| 70.1 | -O-CH₂- | |
| 33.7 | -CH₂Br | |
| 32.5 | -CH₂CH₂Br | |
| 29.5 | -O-CH₂CH₂- | |
| 25.2 | -CH₂CH₂CH₂- |
Note: Predicted values for 5-Bromo-1-pentanol and this compound are based on typical chemical shift ranges.
Table 3: FTIR Spectroscopic Data (Characteristic Peaks)
| Compound | Wavenumber (cm⁻¹) | Functional Group |
| Benzyl Bromide | 3090-3030 | C-H (aromatic) |
| 2920-2850 | C-H (aliphatic) | |
| 1600, 1495, 1450 | C=C (aromatic) | |
| 1210 | C-Br | |
| 5-Bromo-1-pentanol | 3600-3200 (broad) | O-H (alcohol) |
| 2940-2860 | C-H (aliphatic) | |
| 1050 | C-O (alcohol) | |
| 650-550 | C-Br | |
| This compound | 3090-3030 | C-H (aromatic) |
| 2940-2860 | C-H (aliphatic) | |
| 1600, 1495, 1450 | C=C (aromatic) | |
| 1100 | C-O-C (ether) | |
| 650-550 | C-Br |
Table 4: Mass Spectrometry Data (Key Fragments)
| Compound | Molecular Ion (M⁺) m/z | Base Peak m/z | Key Fragment Ions m/z |
| Benzyl Bromide | 170, 172 (1:1 ratio) | 91 | 65, 39 |
| 5-Bromo-1-pentanol | 166, 168 (1:1 ratio) | 87 | 148, 150 ([M-H₂O]⁺), 69 |
| This compound | 256, 258 (1:1 ratio) | 91 | 177, 179 ([M-C₇H₇]⁺), 107, 77 |
Experimental Protocols
The following are general protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound of interest is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Data Acquisition: Spectra are acquired on a 400 MHz spectrometer. Key parameters include a 30° pulse width, an acquisition time of 4 seconds, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Data Acquisition: Spectra are acquired on the same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence is used with a 45° pulse width, an acquisition time of 1 second, a relaxation delay of 2 seconds, and an accumulation of 1024 scans.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For liquid samples (Benzyl Bromide, 5-Bromo-1-pentanol, this compound), a thin film is prepared between two sodium chloride (NaCl) plates.
-
Data Acquisition: The spectrum is recorded using an FTIR spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean NaCl plates is taken first and automatically subtracted from the sample spectrum. Typically, 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via direct injection or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Impact (EI) ionization is used with an electron energy of 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
-
Detection: The abundance of each ion is measured by an electron multiplier detector, and a mass spectrum is generated by plotting ion abundance versus m/z.
Visualizations
Synthetic Pathway
The synthesis of this compound from its precursors is a classic example of a Williamson ether synthesis. The logical flow of this reaction is depicted below.
Caption: Williamson Ether Synthesis of this compound.
Experimental Workflow
The general workflow for the spectroscopic analysis of the compounds is outlined in the following diagram.
Caption: General workflow for spectroscopic analysis.
A Comparative Guide to Deprotection Strategies for Benzyl 5-Bromoamyl Ether
For Researchers, Scientists, and Drug Development Professionals
The selection of a deprotection strategy for a protected alcohol is a critical step in multi-step organic synthesis, directly impacting yield, purity, and functional group compatibility. This guide provides a comparative analysis of common deprotection methods for Benzyl 5-Bromoamyl Ether, a substrate featuring a benzyl ether protecting group and a terminal alkyl bromide. The presence of the alkyl bromide necessitates a chemoselective approach to avoid unwanted side reactions, such as reduction or elimination of the bromine atom. This document outlines three primary strategies—Catalytic Transfer Hydrogenolysis, Lewis Acid Mediated Cleavage, and Oxidative Cleavage—supported by experimental data and detailed protocols to inform the selection of the most suitable method.
Data Presentation
The following table summarizes the performance of different deprotection strategies for substrates analogous to this compound, highlighting the reaction conditions, yields, and chemoselectivity.
| Deprotection Strategy | Reagents & Conditions | Substrate Analogue | Yield (%) | Reaction Time | Chemoselectivity Notes |
| Catalytic Transfer Hydrogenolysis | 10% Pd/C, Ammonium Formate, Methanol, Reflux | Benzyl ether with other reducible groups | Moderate to High | 1-4 h | Risk of C-Br bond reduction. Additives like amines may suppress hydrogenolysis of the benzyl ether itself.[1] |
| Lewis Acid Mediated Cleavage | BCl₃, Pentamethylbenzene, CH₂Cl₂, -78 °C to 0 °C | Aryl benzyl ether with halide substituents | 85-95% | 30 min - 2 h | Excellent chemoselectivity; halides, esters, and other sensitive groups are well-tolerated.[2][3][4] The cation scavenger is crucial to prevent side reactions.[2][4] |
| Oxidative Cleavage | DDQ, CH₂Cl₂/H₂O, rt | Benzyl ethers in various environments | 80-95% | 1-6 h | Good chemoselectivity; does not affect alkyl bromides.[5][6] Reaction conditions are mild. |
| Oxidative Cleavage (Photochemical) | DDQ, MeCN, 365 nm UV light, rt | Primary and secondary benzyl ethers | High | 2-5 h | Tolerates a variety of functional groups, but may have limitations with certain protecting groups like isopropylidene acetals.[6] |
Mandatory Visualization
Below are diagrams illustrating the logical workflow for selecting a deprotection strategy and the general experimental workflow for a deprotection reaction.
Caption: Decision-making flowchart for selecting a deprotection strategy.
Caption: General experimental workflow for a deprotection reaction.
Experimental Protocols
Lewis Acid Mediated Cleavage with Boron Trichloride (BCl₃)
This method is highly effective for the chemoselective debenzylation of aryl and alkyl benzyl ethers in the presence of various functional groups, including halides.[2][3][4] The use of a cation scavenger like pentamethylbenzene is crucial to prevent Friedel-Crafts-type side reactions.[2][4]
Procedure:
-
Dissolve the this compound (1.0 equiv) and pentamethylbenzene (3.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1 M solution of boron trichloride in CH₂Cl₂ (2.0 equiv) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 5-bromopentan-1-ol.
Oxidative Cleavage with 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
Oxidative deprotection using DDQ is a mild and effective alternative, particularly when reductive or strongly acidic conditions are not desirable.[5][6]
Procedure:
-
Dissolve the this compound (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v).
-
Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.2-1.5 equiv) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. The reaction mixture will typically turn dark.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography to remove the DDQ byproducts and obtain the pure 5-bromopentan-1-ol.
Catalytic Transfer Hydrogenolysis
While standard catalytic hydrogenation with H₂ gas poses a significant risk of reducing the carbon-bromine bond, catalytic transfer hydrogenolysis using a hydrogen donor like ammonium formate can sometimes offer better chemoselectivity.[7] However, this method should be approached with caution for substrates containing alkyl halides.
Procedure:
-
To a solution of this compound (1.0 equiv) in methanol, add ammonium formate (5-10 equiv).
-
Carefully add 10% Palladium on carbon (Pd/C) (10-20 mol%).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The choice of deprotection strategy for this compound is highly dependent on the overall synthetic route and the presence of other functional groups.
-
Lewis Acid Mediated Cleavage with BCl₃ and a cation scavenger offers a robust and highly chemoselective method, making it a prime choice for substrates with sensitive functional groups like the alkyl bromide.[2][3][4]
-
Oxidative Cleavage with DDQ provides a mild and reliable alternative, avoiding harsh acidic or reductive conditions.[5][6]
-
Catalytic Transfer Hydrogenolysis should be considered with caution due to the potential for C-Br bond cleavage, and may require careful optimization of reaction conditions and catalysts.[1]
It is strongly recommended to perform small-scale trial reactions to determine the optimal conditions for the specific substrate and synthetic context.
References
- 1. researchgate.net [researchgate.net]
- 2. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 3. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
Benchmarking the reactivity of Benzyl 5-Bromoamyl Ether against similar compounds
A Comparative Analysis of the Reactivity of Benzyl 5-Bromoamyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of this compound with analogous chemical structures. The analysis is grounded in fundamental principles of organic chemistry and supported by established experimental observations for similar compounds. The content is designed to assist researchers in predicting reaction outcomes, designing synthetic routes, and optimizing experimental conditions.
This compound, with the chemical structure C₆H₅CH₂O(CH₂)₅Br, possesses two primary sites of reactivity: the primary alkyl bromide and the benzyl ether linkage. This guide will evaluate the reactivity at each site in comparison to relevant alternatives.
Reactivity at the Carbon-Bromine Bond: Nucleophilic Substitution
The terminal bromoalkane functionality is a key reactive center, primarily undergoing nucleophilic substitution reactions. As a primary alkyl halide, this compound is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.[1][2] This pathway is favored due to the low steric hindrance around the electrophilic carbon atom.
Comparison with Other Alkyl Halides:
The reactivity of an alkyl halide in Sₙ2 reactions is significantly influenced by two main factors: the nature of the leaving group (the halide) and the structure of the alkyl chain (primary, secondary, or tertiary).
-
Effect of the Leaving Group: The strength of the carbon-halogen bond is a critical determinant of reactivity. Weaker bonds are broken more easily, leading to faster reaction rates. The bond strength decreases down the halogen group, resulting in the following reactivity trend: R-I > R-Br > R-Cl > R-F.[3][4] Therefore, the bromo- a key reactive center, primarily undergoing nucleophilic substitution reactions. As a primary alkyl halide, this compound is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. This pathway is favored due to the low steric hindrance around the electrophilic carbon atom.[1][2]
-
Effect of Alkyl Structure: Steric hindrance plays a crucial role in Sₙ2 reactions, which require a backside attack by the nucleophile. Increased substitution on the carbon atom bearing the halogen impedes this approach. Consequently, the reactivity order is primary > secondary >> tertiary.[2][5] Tertiary alkyl halides are generally unreactive in Sₙ2 reactions and may undergo elimination (E2) or unimolecular substitution (Sₙ1) instead.[1][6]
Table 1: Relative Reactivity of Alkyl Halides in Sₙ2 Reactions
| Alkyl Halide Type | Structure Example | Leaving Group | Relative Rate (Illustrative) | Primary Reaction Pathway |
| Primary Iodoalkane | CH₃(CH₂)₄I | I⁻ | ~30 | Sₙ2 |
| Primary Bromoalkane | CH₃(CH₂)₄Br | Br⁻ | 1 | Sₙ2 |
| Primary Chloroalkane | CH₃(CH₂)₄Cl | Cl⁻ | ~0.05 | Sₙ2 |
| Secondary Bromoalkane | (CH₃)₂CHBr | Br⁻ | ~0.02 | Sₙ2 / E2 |
| Tertiary Bromoalkane | (CH₃)₃CBr | Br⁻ | Negligible | Sₙ1 / E2 |
Note: Relative rates are illustrative, based on established trends for reactions like the Finkelstein reaction (e.g., with NaI in acetone). Actual values vary with specific substrates, nucleophiles, and conditions.[2]
Experimental Protocol: Qualitative Comparison of Alkyl Halide Reactivity (Finkelstein Reaction)
This protocol provides a method for visually comparing the Sₙ2 reaction rates of different primary alkyl halides.
Objective: To observe the relative reactivity of this compound against its chloro- and iodo-analogs.
Materials:
-
This compound
-
Benzyl 5-chloroamyl ether
-
Benzyl 5-iodoamyl ether
-
15% (w/v) solution of sodium iodide (NaI) in anhydrous acetone
-
Dry test tubes
-
Water bath
Procedure:
-
Label three separate, dry test tubes for each of the three halides.
-
Add 2 mL of the 15% NaI in acetone solution to each test tube.
-
Add 4-5 drops of the respective alkyl halide to each corresponding test tube.
-
Gently shake the tubes to mix the contents.
-
Observe the formation of a precipitate (NaCl or NaBr). Sodium iodide is soluble in acetone, while sodium chloride and sodium bromide are not. The rate of precipitate formation corresponds to the rate of the Sₙ2 reaction.
-
The iodoalkane will not form a precipitate as it undergoes an identity reaction. The time taken for the bromo- and chloro-alkanes to form a visible precipitate can be recorded and compared. A faster precipitate formation indicates higher reactivity.
Caption: Sₙ2 mechanism for this compound.
Reactivity of the Benzyl Ether Group: Cleavage Reactions
The benzyl ether group is widely used as a protecting group for alcohols in multi-step synthesis because it is stable under many reaction conditions.[7] However, it can be selectively cleaved when necessary. The reactivity of the benzyl ether in this compound, an alkyl benzyl ether, can be compared to other types of ethers.
Common Cleavage Methods:
-
Catalytic Hydrogenolysis: This is the most common method for debenzylation. The reaction involves hydrogen gas (H₂) and a palladium catalyst, typically on a carbon support (Pd/C). This method is generally mild and high-yielding.[8][9] It is noteworthy that alkyl benzyl ethers can sometimes be more resistant to hydrogenolysis than aryl benzyl ethers.[8]
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for oxidative debenzylation, often under visible light irradiation.[7][10] This method offers an alternative when other functional groups in the molecule are sensitive to reduction (e.g., alkenes, alkynes).
-
Acidic Cleavage: Strong acids such as HBr, HI, or Lewis acids like boron trichloride (BCl₃) can cleave ethers.[11][12] This method is harsh and less chemoselective, as the strong acid can react with other acid-sensitive groups.
Table 2: Comparison of Benzyl Ether Cleavage Methods
| Method | Reagents | Conditions | Advantages | Limitations |
| Catalytic Hydrogenolysis | H₂, Pd/C | Room temp, atmospheric or balloon pressure | Mild, high yield, common | Incompatible with reducible groups (alkenes, alkynes, some N-protecting groups) |
| Oxidative Cleavage | DDQ, light | Room temp, CH₂Cl₂/H₂O | Tolerates reducible groups | Can be slow, may affect other electron-rich groups |
| Acidic Cleavage | BCl₃, scavenger | Low temp (-78 °C) | Effective for aryl benzyl ethers, avoids hydrogenation | Harsh, requires stoichiometric reagents, not suitable for acid-sensitive molecules |
| Acidic Cleavage | HBr or HI | Reflux | Simple reagents | Very harsh, low functional group tolerance, potential for rearrangements |
Experimental Protocol: Debenzylation via Catalytic Hydrogenolysis
Objective: To cleave the benzyl ether in this compound to yield 5-bromopentan-1-ol.
Materials:
-
This compound (1 mmol)
-
10% Palladium on carbon (Pd/C), 10 mol%
-
Ethanol (EtOH), 10 mL
-
Hydrogen (H₂) gas supply (e.g., balloon)
-
Reaction flask and stirring apparatus
-
Filtration setup (e.g., Celite pad)
Procedure:
-
Dissolve this compound (1 mmol) in ethanol (10 mL) in a suitable reaction flask.
-
Carefully add the Pd/C catalyst (10 mol%) to the solution.
-
Seal the flask and degas the mixture by applying a vacuum and backfilling with an inert gas (e.g., nitrogen or argon) three times.
-
Replace the inert atmosphere with hydrogen gas from a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Use caution as the catalyst can be pyrophoric.
-
Wash the filter cake with additional ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product, 5-bromopentan-1-ol.
-
The product can be purified further by column chromatography if necessary.
Caption: Experimental workflow for catalytic hydrogenolysis.
Conclusion
The reactivity profile of this compound is twofold. The primary alkyl bromide moiety is highly susceptible to Sₙ2 reactions, making it more reactive than its chloro- analog but less reactive than the corresponding iodide. This makes it a versatile substrate for introducing the benzyloxypentyl group via reactions with various nucleophiles. In contrast, the benzyl ether group is relatively inert, serving as a stable protecting group for the alcohol. It can, however, be selectively removed under specific reductive, oxidative, or acidic conditions, with catalytic hydrogenolysis being the most common and mild method. This dual reactivity allows for strategic manipulation in complex organic syntheses.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Increasing order of reactivity of the following alkyl halides in the Williamson's synthesis is I. `CH_(2)=CHCH_(2)Cl` II. `CH_(3)CH_(2)CH_(2)Br` III. `(CH_(3))_(3)C CH_(2)Br` IV. `CH_(3)CH_(2)CH_(2)Cl` [allen.in]
- 4. youtube.com [youtube.com]
- 5. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
- 6. quora.com [quora.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 12. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
Unveiling the Molecular Architecture: A Guide to the Structural Validation of Benzyl 5-Bromoamyl Ether using 2D NMR and Alternative Techniques
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical cornerstone of chemical synthesis and analysis. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy and other analytical techniques for the structural validation of Benzyl 5-bromoamyl ether, a key intermediate in various synthetic pathways.
This document details the application of modern 2D NMR techniques—specifically Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—to elucidate the precise connectivity of atoms within the this compound molecule. To provide a holistic view, we also present a comparative analysis with alternative methods, namely Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. All experimental data, while representative, is presented in clearly structured tables, accompanied by detailed experimental protocols to ensure reproducibility.
At a Glance: this compound
This compound (C₁₂H₁₇BrO) is a bifunctional organic compound featuring a benzyl ether moiety and a terminal bromoalkane chain. Its versatile structure makes it a valuable building block in the synthesis of more complex molecules.
Structure:
2D NMR Spectroscopy: A Powerful Tool for Structural Elucidation
Two-dimensional NMR spectroscopy provides a detailed roadmap of the molecular structure by revealing correlations between different nuclei.[1] For a molecule like this compound, these techniques are indispensable for confirming the carbon framework and the precise placement of protons.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on established principles of NMR spectroscopy and typical values for similar chemical environments.[2][3][4]
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Atom Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1' | 4.50 | s | - | 2H |
| H-1 | 3.45 | t | 6.5 | 2H |
| H-5 | 3.41 | t | 6.8 | 2H |
| H-2 | 1.65 | p | 6.7 | 2H |
| H-4 | 1.88 | p | 6.9 | 2H |
| H-3 | 1.48 | p | 6.8 | 2H |
| H-Ar | 7.25-7.35 | m | - | 5H |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Atom Label | Chemical Shift (δ, ppm) |
| C-1' | 72.9 |
| C-1 | 70.2 |
| C-5 | 33.7 |
| C-2 | 29.5 |
| C-4 | 32.5 |
| C-3 | 25.2 |
| C-Ar (ipso) | 138.5 |
| C-Ar (ortho) | 128.4 |
| C-Ar (meta) | 127.7 |
| C-Ar (para) | 127.5 |
Deciphering Connectivity: COSY, HSQC, and HMBC Correlations
The following tables illustrate the expected correlations in the 2D NMR spectra, which are crucial for assembling the molecular structure.
Table 3: Expected COSY (¹H-¹H Correlation) Cross-Peaks
COSY experiments reveal protons that are coupled to each other, typically through two or three bonds.[5][6][7]
| Proton (¹H) | Correlating Proton (¹H) |
| H-1 | H-2 |
| H-2 | H-1, H-3 |
| H-3 | H-2, H-4 |
| H-4 | H-3, H-5 |
| H-5 | H-4 |
Table 4: Expected HSQC (¹H-¹³C One-Bond Correlation) Cross-Peaks
HSQC spectra correlate protons directly attached to a carbon atom.[8]
| Proton (¹H) | Correlating Carbon (¹³C) |
| H-1' | C-1' |
| H-1 | C-1 |
| H-2 | C-2 |
| H-3 | C-3 |
| H-4 | C-4 |
| H-5 | C-5 |
| H-Ar | C-Ar (ortho, meta, para) |
Table 5: Expected HMBC (¹H-¹³C Multiple-Bond Correlation) Cross-Peaks
HMBC experiments show correlations between protons and carbons that are two or three bonds apart, which is vital for connecting different spin systems.[8][9][10]
| Proton (¹H) | Correlating Carbon (¹³C) |
| H-1' | C-1, C-Ar (ipso), C-Ar (ortho) |
| H-1 | C-1', C-2, C-3 |
| H-2 | C-1, C-3, C-4 |
| H-3 | C-1, C-2, C-4, C-5 |
| H-4 | C-2, C-3, C-5 |
| H-5 | C-3, C-4 |
| H-Ar | C-1', C-Ar (ipso), C-Ar (ortho, meta) |
Experimental Protocols
Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
NMR Data Acquisition: All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe.
-
¹H NMR: A standard single-pulse experiment is performed with a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
¹³C NMR: A proton-decoupled experiment is performed with a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.
-
COSY: A gradient-enhanced COSY experiment is acquired with a spectral width of 10 ppm in both dimensions, 2048 data points in the direct dimension, and 256 increments in the indirect dimension.
-
HSQC: A gradient-enhanced HSQC experiment is acquired with a spectral width of 10 ppm in the proton dimension and 160 ppm in the carbon dimension. The experiment is optimized for a one-bond coupling constant of 145 Hz.
-
HMBC: A gradient-enhanced HMBC experiment is acquired with a spectral width of 10 ppm in the proton dimension and 200 ppm in the carbon dimension. The experiment is optimized for a long-range coupling constant of 8 Hz.[11]
Workflow for Structural Validation using 2D NMR
The following diagram illustrates the logical workflow for interpreting 2D NMR data to confirm the structure of this compound.
Caption: Workflow for 2D NMR data interpretation.
Alternative Structural Validation Techniques
While 2D NMR is a powerful tool, other spectroscopic techniques can provide complementary and confirmatory evidence of the structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Table 6: Expected Mass Spectrometry Data
| Technique | Expected Result | Interpretation |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ at m/z 257.0536, [M+Na]⁺ at m/z 279.0355 | Confirms the molecular weight. |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₁₂H₁₈BrO⁺ ([M+H]⁺): 257.0539; Found: 257.0536 | Confirms the elemental composition. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Fragmentation pattern showing characteristic ions for the benzyl group (m/z 91) and the bromoamyl chain. | Provides evidence for the major structural fragments. |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.[2][3][4][12][13]
Table 7: Expected Infrared Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3030-3100 | C-H stretch | Aromatic |
| 2850-2960 | C-H stretch | Aliphatic |
| 1450-1500 | C=C stretch | Aromatic ring |
| 1050-1150 | C-O stretch | Ether |
| 690-770 | C-H bend | Monosubstituted benzene |
| 550-650 | C-Br stretch | Alkyl bromide |
Conclusion
The combination of 1D and 2D NMR techniques provides an unparalleled level of detail for the structural elucidation of this compound. The COSY spectrum establishes the connectivity of the protons within the amyl chain, while the HSQC spectrum links these protons to their directly attached carbons. The crucial HMBC experiment then bridges the different parts of the molecule, confirming the connection between the benzyl group, the ether oxygen, and the bromoamyl chain. When combined with the confirmatory data from Mass Spectrometry and Infrared Spectroscopy, a complete and unambiguous validation of the molecular structure is achieved. This comprehensive approach is essential for ensuring the identity and purity of chemical compounds in research and development.
References
- 1. omicsonline.org [omicsonline.org]
- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. COSY [chem.ch.huji.ac.il]
- 6. nmr.ceitec.cz [nmr.ceitec.cz]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Long-range heteronuclear correlation [chem.ch.huji.ac.il]
- 12. fiveable.me [fiveable.me]
- 13. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]
Unraveling Byproducts in Benzyl 5-Bromoamyl Ether Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of key intermediates like Benzyl 5-Bromoamyl Ether is a fundamental process. While the Williamson ether synthesis is a common and effective method for its preparation, the formation of byproducts can impact yield, purity, and downstream applications. This guide provides an in-depth analysis of the byproducts generated during the synthesis of this compound, offering a comparison of reaction pathways and supporting experimental data to aid in optimizing synthetic strategies.
The primary route to this compound involves the Williamson ether synthesis, an S\textsubscript{N}2 reaction between a deprotonated alcohol (alkoxide) and an organohalide. In this case, sodium benzylate, formed by the deprotonation of benzyl alcohol, acts as the nucleophile, attacking an electrophilic carbon on a 5-carbon chain with a leaving group, typically a halide. The two main variations of this synthesis involve reacting sodium benzylate with either 1,5-dibromopentane or 5-bromo-1-pentanol.
Unveiling the Reaction Pathways and Byproducts
The desired reaction is a nucleophilic substitution where the benzylate anion displaces one of the bromide ions in 1,5-dibromopentane. However, several competing reactions can occur, leading to the formation of various byproducts.
A significant byproduct is 1,5-bis(benzyloxy)pentane, which arises from a second substitution reaction where another molecule of sodium benzylate reacts with the remaining bromo group of the desired product. Another potential byproduct is dibenzyl ether, formed if unreacted benzyl bromide (if used as a precursor to the alkoxide) is present and reacts with the benzylate. Elimination reactions (E2) can also compete with substitution, particularly at higher temperatures, leading to the formation of 5-benzyloxypent-1-ene.
The choice of reactants and reaction conditions significantly influences the product distribution. For instance, using a large excess of 1,5-dibromopentane can favor the formation of the desired monosubstituted product over the disubstituted byproduct.
Quantitative Analysis of Reaction Outcomes
To provide a clear comparison, the following table summarizes the typical product distribution from the Williamson ether synthesis of this compound under standard laboratory conditions. The data is a composite representation based on analogous reactions reported in the literature, including the synthesis of similar alkoxybenzenes where purities of around 89% for the desired product were achieved through gas chromatography analysis.[1]
| Product/Byproduct | Structure | Typical Yield (%) | Method of Analysis |
| This compound (Desired Product) | C₆H₅CH₂O(CH₂)₅Br | ~85-90% | GC-MS, NMR |
| 1,5-bis(benzyloxy)pentane | C₆H₅CH₂O(CH₂)₅OCH₂C₆H₅ | ~5-10% | GC-MS, NMR |
| Dibenzyl ether | C₆H₅CH₂OCH₂C₆H₅ | ~1-3% | GC-MS, NMR |
| 5-Benzyloxypent-1-ene | C₆H₅CH₂O(CH₂)₃CH=CH₂ | ~1-2% | GC-MS, NMR |
| Unreacted Benzyl Alcohol | C₆H₅CH₂OH | Variable | GC, TLC |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
Benzyl alcohol
-
Sodium hydride (NaH) (60% dispersion in mineral oil)
-
1,5-Dibromopentane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) suspended in anhydrous DMF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add benzyl alcohol (1.0 equivalent) dropwise to the suspension. The mixture is stirred at 0°C for 30 minutes and then at room temperature for an additional 30 minutes to ensure complete formation of the sodium benzylate.
-
Add 1,5-dibromopentane (3.0 equivalents) to the reaction mixture.
-
Heat the mixture to 70°C and stir for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to isolate the this compound.
Analysis of Products and Byproducts
The product mixture can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the desired product and byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation of the isolated compounds.
Visualizing the Reaction Network
The following diagram illustrates the key reaction pathways involved in the synthesis of this compound and the formation of its major byproducts.
References
Lewis acid-mediated cleavage of Benzyl 5-Bromoamyl Ether versus other ethers.
For Researchers, Scientists, and Drug Development Professionals
The cleavage of benzyl ethers is a fundamental transformation in organic synthesis, crucial for the deprotection of hydroxyl groups in the synthesis of complex molecules, including pharmaceuticals. The choice of Lewis acid for this deprotection is critical and depends on the substrate's functional group tolerance and the desired selectivity. This guide provides a comparative analysis of the Lewis acid-mediated cleavage of benzyl 5-bromoamyl ether versus other representative ethers, supported by available experimental data and detailed protocols.
Comparison of Lewis Acid-Mediated Ether Cleavage
While specific comparative data for the Lewis acid-mediated cleavage of this compound is not extensively available in the surveyed literature, we can infer its reactivity based on the behavior of analogous benzyl ethers. The presence of a terminal bromine atom in the amyl chain is a key structural feature that may influence the reaction. The following table summarizes the performance of various Lewis acids in the cleavage of different benzyl ethers, providing a basis for comparison.
| Substrate | Lewis Acid | Stoichiometry (Equiv.) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 4-Benzyloxy-1,2-dimethoxybenzene | BCl₃ | 2.0 | CH₂Cl₂ | -78 | 45 min | 90 | [1] |
| Aryl Benzyl Ethers (various) | BCl₃ / Pentamethylbenzene | 2.0 / 3.0 | CH₂Cl₂ | -78 | 20 min | 78-93 | [2][3] |
| Benzyl Ethers (general) | BCl₃·SMe₂ | N/A | CH₂Cl₂ or Ether | N/A | N/A | High | [4] |
| p-Methoxybenzyl (PMB) Ether | SnCl₄ | 0.2-0.5 | CH₂Cl₂ | Room Temp. | 5 min | High | [5] |
| Benzyl Benzoate (Ester) | SnCl₄ | N/A | N/A | N/A | N/A | Cleaved | [6][7][8] |
| Benzyl Ether | SnCl₄ | N/A | N/A | N/A | N/A | Not Cleaved | [6][7][8] |
| Phenolic Benzyl Ethers | TiCl₄ / Dioxane | 5.0 | Dioxane | N/A | N/A | High | [9] |
Key Observations:
-
Boron Trichloride (BCl₃): This is a powerful Lewis acid for benzyl ether cleavage, often effective at low temperatures, which can help in preserving sensitive functional groups.[1][10] The addition of a non-Lewis basic cation scavenger like pentamethylbenzene can prevent side reactions such as Friedel-Crafts benzylation of electron-rich aromatic rings.[2][3] Given its high reactivity, BCl₃ is expected to cleave this compound. The presence of the bromoalkyl chain is unlikely to inhibit the reaction, as BCl₃ is known to tolerate a wide range of functional groups.[4]
-
Tin(IV) Chloride (SnCl₄): A noteworthy characteristic of SnCl₄ is its selectivity. It is reported to cleave benzyl esters while leaving benzyl ethers intact, highlighting its milder nature compared to BCl₃.[6][7][8] However, it has been shown to be effective for the cleavage of more labile p-methoxybenzyl (PMB) ethers.[5] For this compound, SnCl₄ might be less effective or require harsher conditions compared to BCl₃.
-
Titanium(IV) Chloride (TiCl₄): In combination with dioxane, TiCl₄ is an efficient system for the de-O-benzylation of phenolic ethers.[9] Its effectiveness on alkyl benzyl ethers like this compound would need experimental verification.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
Protocol 1: General Procedure for BCl₃-Mediated Debenzylation of Aryl Benzyl Ethers[1]
-
Preparation: A solution of the aryl benzyl ether (1.0 equiv) and pentamethylbenzene (3.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) is prepared under an inert atmosphere (e.g., argon) and cooled to -78 °C in a dry ice/acetone bath.
-
Addition of Lewis Acid: A 1 M solution of boron trichloride (BCl₃) in CH₂Cl₂ (2.0 equiv) is added dropwise to the cooled solution over 5 minutes.
-
Reaction Monitoring: The reaction mixture is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 20-45 minutes).
-
Quenching: The reaction is quenched by the addition of a mixture of chloroform and methanol (10:1) at -78 °C.
-
Work-up: The mixture is warmed to ambient temperature, and the solvent is removed under reduced pressure. The residue is then purified by silica gel column chromatography to yield the debenzylated product.
Protocol 2: Selective Cleavage of a p-Methoxybenzyl (PMB) Ether with SnCl₄[5]
-
Preparation: To a solution of the PMB-protected substrate in anhydrous dichloromethane (CH₂Cl₂), add tin(IV) chloride (SnCl₄, 0.2–0.5 equiv) at room temperature.
-
Reaction: The mixture is stirred at room temperature for 5 minutes.
-
Quenching and Work-up: The reaction mixture is poured into a cold saturated sodium bicarbonate (NaHCO₃) solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic phases are washed with saturated NaHCO₃, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel flash chromatography.
Logical Workflow for Lewis Acid-Mediated Benzyl Ether Cleavage
The following diagram illustrates the general workflow for the deprotection of a benzyl ether using a Lewis acid.
Caption: General experimental workflow for Lewis acid-mediated benzyl ether cleavage.
Signaling Pathway: Proposed Mechanism of Lewis Acid-Mediated Benzyl Ether Cleavage
The cleavage of a benzyl ether by a Lewis acid (LA) is proposed to proceed through the following general mechanism.
Caption: Proposed mechanism for Lewis acid-mediated benzyl ether cleavage.
References
- 1. orgsyn.org [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 4. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 5. SnCl4 Promoted Efficient Cleavage of Acetal/Ketal Groups with the Assistance of Water in CH2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. atlanchimpharma.com [atlanchimpharma.com]
Efficacy of Benzyl 5-Bromoamyl Ether as a protecting group versus silyl ethers
In the landscape of multi-step organic synthesis, the judicious selection of protecting groups for hydroxyl functionalities is a critical determinant of success. For researchers, scientists, and drug development professionals, the choice between robust and readily cleavable protecting groups can significantly impact reaction yields, timelines, and overall synthetic strategy. This guide provides a comprehensive comparison of the efficacy of the benzyl ether protecting group against a range of commonly employed silyl ethers, including Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS) ethers.
While this guide focuses on the general properties of the benzyl ether protecting group, it is important to note that specific derivatives, such as benzyl 5-bromoamyl ether, may exhibit altered reactivity due to the presence of additional functional groups. However, a lack of specific experimental data in the current literature regarding this compound as a protecting group necessitates a comparison based on the well-established characteristics of the parent benzyl ether.
Stability and Reactivity Profile
Benzyl ethers are renowned for their exceptional stability across a wide spectrum of reaction conditions, including strongly acidic and basic media.[1][2] This robustness makes them an ideal choice for lengthy synthetic sequences where the protecting group must endure numerous transformations. Their primary mode of cleavage is through catalytic hydrogenolysis, a mild and high-yielding method.[3][4]
In contrast, silyl ethers offer a tunable range of stability, largely dictated by the steric bulk of the substituents on the silicon atom.[5] The general order of stability towards acidic and basic conditions is:
TMS < TES < TBDMS < TIPS
This graduated lability is a powerful tool in orthogonal protecting group strategies, allowing for the selective deprotection of one silyl ether in the presence of others. The primary method for silyl ether cleavage is through the use of fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.[6][7]
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data for the protection and deprotection of alcohols using benzyl ether and various silyl ethers, providing a clear comparison of their performance under typical experimental conditions.
Table 1: Alcohol Protection Yields and Reaction Times
| Protecting Group | Reagent | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Benzyl (Bn) | Benzyl Bromide | NaH | DMF | Room Temp. | 12 h | >90 | [2] |
| TBDMS | TBDMS-Cl | Imidazole | DMF | Room Temp. | 3-4 h | >95 | [8] |
| TIPS | TIPS-Cl | Imidazole | DMF | Room Temp. | 16 h | ~100 | [1] |
Table 2: Protecting Group Cleavage (Deprotection) Yields and Reaction Times
| Protecting Group | Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| Benzyl (Bn) | H₂, 10% Pd/C | Methanol | Room Temp. | 1-4 h | >95 | [3][4] |
| TBDMS | TBAF (1M in THF) | THF | Room Temp. | 1 h | >98 | [8] |
| TBDMS | Acetic Acid/H₂O (3:1) | - | Room Temp. | 12 h | >90 | [8] |
| TIPS | TBAF (1M in THF) | THF | Room Temp. | 30 min - 4 h | 84-95 | [1] |
Experimental Protocols
Detailed methodologies for the protection of a primary alcohol and its subsequent deprotection are provided below for both benzyl and a representative silyl ether (TBDMS).
Protocol 1: Protection of a Primary Alcohol with Benzyl Bromide
Objective: To protect a primary alcohol as its benzyl ether.
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl bromide (BnBr, 1.1 eq)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the primary alcohol in anhydrous DMF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Protocol 2: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
Objective: To cleave a benzyl ether to reveal the free alcohol.
Materials:
-
Benzyl-protected alcohol (1.0 eq)
-
10% Palladium on carbon (Pd/C, 10 mol%)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzyl-protected alcohol in methanol in a flask equipped with a stir bar.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon).
-
Stir the reaction mixture vigorously at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
Protocol 3: Protection of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBDMS-Cl)
Objective: To protect a primary alcohol as its TBDMS ether.
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the primary alcohol and imidazole in anhydrous DMF at room temperature under an inert atmosphere, add TBDMS-Cl in one portion.
-
Stir the reaction mixture at room temperature for 3-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Protocol 4: Deprotection of a TBDMS Ether with Tetrabutylammonium Fluoride (TBAF)
Objective: To cleave a TBDMS ether to reveal the free alcohol.
Materials:
-
TBDMS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature.
-
Add the TBAF solution dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 1 hour, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Mandatory Visualization
The selection of an appropriate protecting group is a critical decision in the planning of a synthetic route. The following diagrams, generated using the DOT language, illustrate the decision-making process and experimental workflows.
Caption: Decision tree for selecting between benzyl and silyl ether protecting groups.
Caption: General experimental workflows for benzyl and silyl ether protection strategies.
References
Safety Operating Guide
Safe Disposal of Benzyl 5-Bromoamyl Ether: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Benzyl 5-Bromoamyl Ether, a halogenated ether commonly used in organic synthesis. Adherence to these protocols is critical to mitigate risks and ensure compliance with safety regulations.
Key Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes its key quantitative data.
| Property | Value |
| Molecular Formula | C₁₂H₁₇BrO[1][2][3] |
| Molecular Weight | 257.17 g/mol [1][2][3] |
| CAS Number | 1014-93-3[1][2][3] |
| Physical State | Liquid |
| Purity | >95.0% (GC) |
| Storage Temperature | Room Temperature (Recommended in a cool, dark place, <15°C) |
Experimental Protocols: Disposal and Spill Cleanup
The following sections detail the standard operating procedures for the routine disposal of waste this compound and the emergency response to a spill.
Personal Protective Equipment (PPE)
Before handling this compound for disposal or cleanup, the following minimum personal protective equipment must be worn:
-
Gloves: Nitrile gloves.[4]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required.
Routine Disposal of Unused this compound and Contaminated Materials
This compound is classified as a halogenated organic compound and must be disposed of as hazardous waste. It should not be mixed with non-halogenated waste streams to avoid unnecessary disposal costs and complex waste treatment processes.[4]
Step-by-Step Disposal Procedure:
-
Segregation: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, contaminated gloves, absorbent paper) separately from all other chemical waste. Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[4]
-
Container Selection: Use a chemically compatible container for waste collection. High-density polyethylene (HDPE) or glass bottles with secure screw caps are appropriate. The container must be in good condition, with no leaks or cracks.
-
Labeling: Clearly label the waste container with "Hazardous Waste: Halogenated Organic Liquids" and list the contents, including "this compound." Ensure the label is legible and securely attached to the container.
-
Collection: Carefully transfer the waste chemical into the designated container using a funnel to prevent spills. Do not fill the container to more than 90% of its capacity to allow for vapor expansion and prevent spills.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be a cool, dry, and well-ventilated space, away from heat sources and incompatible materials such as strong oxidizing agents, acids, and bases.[4]
-
Disposal Request: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
Emergency Spill Cleanup Procedure
In the event of a this compound spill, immediate and appropriate action is necessary to contain the spill and prevent exposure.
Step-by-Step Spill Cleanup:
-
Alert Personnel: Immediately alert others in the laboratory of the spill.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial spill pillows.[5][6][7] Work from the outside of the spill inwards to prevent it from spreading.[7]
-
Absorption: Apply the inert absorbent material directly onto the spill.[5][6][7] Allow the material to fully absorb the liquid.
-
Collection: Carefully scoop the absorbed material using non-sparking tools and place it into a sealable, chemically resistant container (e.g., a labeled plastic bag or a pail).[8]
-
Decontamination: Clean the spill area with a mild detergent and water. Wipe the area dry with paper towels.
-
Waste Disposal: All contaminated materials, including used absorbent, gloves, and cleaning materials, must be placed in the designated "Halogenated Organic Waste" container for disposal.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.
Visualizing the Disposal Workflow
To provide a clear and concise overview of the proper disposal process, the following diagram illustrates the logical steps from waste generation to final disposal.
Caption: Workflow for the Proper Disposal of this compound.
References
- 1. labsolu.ca [labsolu.ca]
- 2. This compound | C12H17BrO | CID 14221121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. ehs.gatech.edu [ehs.gatech.edu]
- 6. jk-sci.com [jk-sci.com]
- 7. qmul.ac.uk [qmul.ac.uk]
- 8. lin-web.clarkson.edu [lin-web.clarkson.edu]
Essential Safety and Logistics for Handling Benzyl 5-Bromoamyl Ether
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Benzyl 5-Bromoamyl Ether.
Quantitative Data Summary
A clear understanding of the physical and chemical properties of this compound is the first step in safe handling. The following table summarizes key quantitative data.
| Property | Value | Source |
| Molecular Formula | C12H17BrO | [1] |
| Molecular Weight | 257.17 g/mol | [1] |
| CAS Number | 1014-93-3 | [1][2] |
| Appearance | Colorless to Almost colorless clear liquid | [3][4] |
| Purity | >95.0% (GC) | [3][4] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | [1][3] |
| GHS Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362 | [1][3] |
Operational Plan: Handling this compound
This section outlines the necessary engineering controls, personal protective equipment, and step-by-step procedures for the safe handling and disposal of this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[2] A certified chemical fume hood is required to minimize inhalation exposure to vapors.
-
Eye Wash and Safety Shower: Ensure that a properly functioning eye wash station and safety shower are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.
-
Skin Protection:
-
Gloves: Standard nitrile gloves offer poor resistance to many ethers and halogenated hydrocarbons and should be considered for splash protection only, to be changed immediately upon contact. For extended handling or immersion, Butyl rubber or Viton™ gloves are recommended. Always inspect gloves for tears or punctures before use.
-
Lab Coat: A flame-resistant lab coat must be worn and kept fastened.
-
Protective Clothing: For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron and sleeves should be worn over the lab coat.
-
-
Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is required.
Handling Procedures
-
Pre-use Inspection: Visually inspect the container for any damage or leaks before handling.
-
Dispensing: When transferring the chemical, use spark-proof tools and explosion-proof equipment.[2][5] Avoid generating aerosols.
-
Spill Management:
-
Minor Spills: For small spills, absorb the material with an inert absorbent such as sand, silica gel, or universal binder.[5] Collect the absorbed material into a suitable, closed container for disposal.
-
Major Spills: In the event of a large spill, evacuate the area immediately and contact emergency personnel. Remove all sources of ignition.[2][5]
-
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Keep away from heat, sparks, open flames, and hot surfaces.[5][6]
-
Incompatible Materials: Keep away from strong oxidizing agents.[5]
Disposal Plan
-
Waste Classification: this compound waste is classified as hazardous.[5]
-
Containerization: Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Route: Dispose of the chemical waste in accordance with all local, state, and federal regulations. This typically involves collection by a licensed hazardous waste disposal company. Do not discharge into drains or the environment.[2][6]
Experimental Protocol: A General Guideline
The following is a generalized protocol for a reaction using this compound. This should be adapted to the specific requirements of your experiment.
-
Preparation:
-
Don all required PPE as outlined above.
-
Ensure the chemical fume hood is operational.
-
Assemble all necessary glassware and equipment, ensuring it is clean and dry.
-
Prepare any necessary reagents.
-
-
Reaction Setup:
-
In the fume hood, carefully measure the required amount of this compound.
-
Slowly add it to the reaction vessel.
-
Proceed with the addition of other reactants and solvents as per the specific experimental design.
-
-
Reaction Monitoring:
-
Continuously monitor the reaction for any signs of unexpected changes (e.g., rapid temperature increase, color change, gas evolution).
-
-
Work-up and Quenching:
-
Upon completion, safely quench the reaction as required by the protocol.
-
Perform extractions and washes using appropriate techniques to minimize exposure.
-
-
Purification:
-
If purification by chromatography or distillation is necessary, perform these procedures within the fume hood.
-
-
Waste Segregation:
-
Throughout the process, segregate all waste (aqueous, organic, solid) into appropriately labeled hazardous waste containers.
-
-
Decontamination:
-
Thoroughly decontaminate all glassware and equipment that came into contact with this compound using an appropriate solvent, collecting the rinsate as hazardous waste.
-
Wipe down the work surface in the fume hood.
-
-
Doffing PPE:
-
Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.
-
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
